molecular formula C7H9BrN2O2 B573070 ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate CAS No. 1257861-04-3

ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B573070
CAS No.: 1257861-04-3
M. Wt: 233.065
InChI Key: NTESQBJRJKBHKE-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a valuable heterocyclic building block in medicinal and agrochemical research. Its strategic functionalization allows for the construction of diverse molecular libraries. The bromine atom at the 3-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of varied aryl, heteroaryl, and amine substituents. This facilitates the exploration of structure-activity relationships and the optimization of lead compounds. The ester group at the 5-position offers additional synthetic flexibility, allowing for hydrolysis to carboxylic acids or reduction to alcohols, further expanding the potential for molecular diversification. Pyrazole scaffolds are frequently investigated for their wide range of bioactive properties. Research into analogous pyrazole derivatives has demonstrated potential for antidiabetic and antioxidant activities , and pyrazole cores are known to be significant in the development of novel anticancer agents . Furthermore, the presence of multiple hydrogen bond donors and acceptors, along with the halogen atom, promotes rich supramolecular chemistry and the formation of non-covalent interactions, which is a critical consideration in crystal engineering and the design of metal-organic frameworks . This makes this compound a crucial intermediate for researchers developing new bioactive molecules and functional materials.

Properties

IUPAC Name

ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-4(2)6(8)10-9-5/h3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESQBJRJKBHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672326
Record name Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
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Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257861-04-3
Record name Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
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Record name ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is approached via a robust two-step pathway involving a Knorr-type pyrazole synthesis followed by regioselective electrophilic bromination. We delve into the mechanistic rationale behind the chosen synthetic route and provide self-validating, step-by-step protocols. The structural confirmation of the final compound is rigorously established through a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for obtaining and validating this key pyrazole intermediate.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib, the blockbuster oncology drug Sunitinib, and various agents targeting kinases and other enzymes. The strategic functionalization of the pyrazole ring allows for the fine-tuning of steric and electronic properties, making substituted pyrazoles highly sought-after intermediates in the synthesis of compound libraries for drug discovery campaigns.

Profile of this compound

This compound (C₇H₉BrN₂O₂) is a versatile synthetic intermediate.[3] The presence of three distinct functional groups—an ester, a bromine atom, and a reactive N-H site—provides orthogonal handles for subsequent chemical modifications. The bromine atom at the C3 position is particularly valuable, enabling cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. The ester at C5 can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the pyrazole nitrogen can be alkylated or arylated. This trifecta of reactivity makes the title compound an ideal starting point for constructing diverse molecular architectures.

Synthetic Strategy and Mechanistic Rationale

A logical and efficient synthesis is paramount for producing high-purity material. Our approach is a two-step sequence designed for scalability and high yield, beginning with readily available starting materials.

Overall Synthetic Workflow

The synthesis begins with the construction of the pyrazole core, followed by a selective bromination to install the key halogen substituent. The final product is then rigorously characterized to confirm its identity and purity.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis SM Ethyl 2-methyl-3-oxobutanoate + Hydrazine Hydrate INT Intermediate: Ethyl 4-methyl-1H-pyrazole-5-carboxylate SM->INT Knorr-type Condensation FP Crude Product INT->FP Electrophilic Bromination BR Brominating Agent (N-Bromosuccinimide) BR->FP PUR Purification (Recrystallization) FP->PUR CHAR Characterization (NMR, MS, IR) PUR->CHAR TARGET Final Product: Ethyl 3-bromo-4-methyl-1H- pyrazole-5-carboxylate CHAR->TARGET

Caption: High-level workflow from starting materials to final, characterized product.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The pyrazole core is constructed via a classic condensation reaction between a β-dicarbonyl compound and hydrazine.[1][4] We utilize ethyl 2-methyl-3-oxobutanoate and hydrazine hydrate.

Mechanism: The reaction proceeds through initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. This method is highly reliable and generally provides clean products in good yields.

Step 2: Regioselective Bromination

With the pyrazole core established, the next critical step is the introduction of a bromine atom at the C3 position. This is achieved through electrophilic aromatic substitution.

Rationale for Regioselectivity: The pyrazole ring is an electron-rich heterocycle. The C4-methyl group and the ring nitrogens are electron-donating, activating the ring towards electrophilic attack. The C5-ester group is electron-withdrawing and deactivating. The C3 position is vacant and electronically activated, making it the most favorable site for substitution. We employ N-Bromosuccinimide (NBS) as the brominating agent.[5] NBS is a convenient and safer alternative to liquid bromine, providing a source of electrophilic bromine ("Br+") under mild conditions.[5][6]

Detailed Experimental Protocols

Materials and Instrumentation
  • Reagents: Ethyl 2-methyl-3-oxobutanoate (98%), Hydrazine hydrate (~64%), Glacial Acetic Acid, Ethanol, N-Bromosuccinimide (NBS, 99%), Acetonitrile, Ethyl Acetate, Hexanes, Anhydrous Sodium Sulfate.

  • Instrumentation: Magnetic stirrer with heating, round-bottom flasks, reflux condenser, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer (400 MHz or higher), Mass spectrometer (ESI or EI), FT-IR spectrometer.

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate (Intermediate)
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-methyl-3-oxobutanoate (14.4 g, 100 mmol) and ethanol (100 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise over 10 minutes. An exotherm may be observed.

  • Add 1 mL of glacial acetic acid (catalyst).

  • Attach a reflux condenser and heat the mixture to reflux (~78 °C) for 4 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • After completion, allow the mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting residue is partitioned between ethyl acetate (100 mL) and water (50 mL). The organic layer is separated, washed with brine (2 x 30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product as a pale yellow oil or solid.

  • The product can be used in the next step without further purification if TLC shows a clean conversion. Expected yield: 13-14 g (85-92%).

Protocol 2: Synthesis of this compound (Final Product)
  • In a 500 mL round-bottom flask, dissolve the crude ethyl 4-methyl-1H-pyrazole-5-carboxylate (15.4 g, 100 mmol) in acetonitrile (200 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes mixture to afford the title compound as a white to off-white solid. Expected yield: 19-21 g (80-90%).

Comprehensive Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized compound.

Characterization Workflow

G cluster_tests Analytical Techniques Product Purified Solid NMR_H ¹H NMR (Proton Environment) Product->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) Product->NMR_C MS Mass Spectrometry (Molecular Weight & Formula) Product->MS IR IR Spectroscopy (Functional Groups) Product->IR Confirmation Structural Confirmation & Purity Assessment NMR_H->Confirmation NMR_C->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the analytical characterization of the final product.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₇H₉BrN₂O₂[3]
Molecular Weight 233.06 g/mol [7]
Exact Mass 231.9847 g/mol [3][7]
Appearance White to off-white solidExperimental Observation
Melting Point ~135-140 °C (Predicted)N/A
¹H NMR Spectroscopy

This technique confirms the proton framework of the molecule. The spectrum should show the disappearance of the C3-H proton from the pyrazole precursor and the presence of all other expected signals.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~13.5 (broad s)Singlet1HNH
4.38 (q, J ≈ 7.1 Hz)Quartet2HO-CH₂ -CH₃
2.25 (s)Singlet3HAr-CH₃
1.39 (t, J ≈ 7.1 Hz)Triplet3HO-CH₂-CH₃
¹³C NMR Spectroscopy

¹³C NMR confirms the carbon backbone of the molecule.

Chemical Shift (δ ppm)Assignment
~160.5C =O (Ester)
~143.0C 5-COOEt
~120.0C 4-CH₃
~115.0C 3-Br
~61.5O-C H₂-CH₃
~14.2O-CH₂-C H₃
~9.8Ar-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight and elemental composition, especially the presence of bromine.

m/z ValueAssignmentRationale
232.0 / 234.0[M+H]⁺The characteristic ~1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br confirms the presence of one bromine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8][9]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3250 (broad)N-H StretchPyrazole N-H
~2980C-H StretchAlkyl C-H
~1725 (strong)C=O StretchEster Carbonyl
~1560C=N / C=C StretchPyrazole Ring
~1240C-O StretchEster C-O

Safety, Handling, and Troubleshooting

  • Hazard Identification: Hydrazine hydrate is toxic and a suspected carcinogen. N-Bromosuccinimide is an irritant. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Troubleshooting:

    • Incomplete Bromination: If TLC shows significant remaining starting material, add an additional 0.05 equivalents of NBS and stir for another hour. Ensure the reaction is not quenched prematurely.

    • Low Yield: Ensure starting materials are dry and of high purity. In the bromination step, maintaining a low temperature during NBS addition is crucial to prevent side reactions.

    • Purification Issues: If the product oils out during recrystallization, try a different solvent system or consider purification by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

Conclusion

This guide outlines a reproducible and efficient two-step synthesis for this compound. The methodology is built on well-established chemical principles, including the Knorr pyrazole synthesis and regioselective electrophilic bromination. The comprehensive characterization data provided serves as a benchmark for researchers, ensuring the unambiguous identification and quality assessment of this valuable synthetic building block. By following the detailed protocols and understanding the underlying chemical rationale, scientists can reliably produce this intermediate for applications in drug discovery and materials science.

References

physical and chemical properties of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a halogenated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a significant scaffold in medicinal chemistry and agrochemical research due to their diverse biological activities.[1] This particular derivative, with its bromine, methyl, and ethyl carboxylate substitutions, represents a versatile building block for the synthesis of more complex molecules. Its structural motifs are found in a variety of bioactive compounds, making it a molecule of considerable interest for researchers engaged in the discovery of new pharmaceuticals and crop protection agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed plausible synthesis protocol based on established chemical principles for related compounds, and an exploration of its potential applications, particularly in the context of modern insecticide development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are confirmed, others, such as the boiling point and density, are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

PropertyValueSource
Chemical Name This compoundEchemi[2]
CAS Number 1257861-04-3ChemicalBook[3]
Molecular Formula C₇H₉BrN₂O₂Echemi[2]
Molecular Weight 233.06 g/mol PubChem[1]
Predicted Density 1.576 ± 0.06 g/cm³Echemi[2]
Predicted Boiling Point 337.5 ± 37.0 °CEchemi[2]
Melting Point Data not available for this isomer. The related isomer, ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (CAS 6076-14-8), has a melting point of 103-104 °C.ChemBK[4]

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from the construction of the pyrazole ring, followed by a regioselective bromination. A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Bromination A Ethyl acetoacetate D Ethyl 2-(ethoxymethylene)-3-oxobutanoate A->D Reacts with B Triethyl orthoformate B->D Reacts with C Acetic anhydride C->D Catalyst F Ethyl 4-methyl-1H-pyrazole-5-carboxylate D->F Cyclization with E Hydrazine hydrate E->F H This compound F->H Bromination with G N-Bromosuccinimide (NBS) G->H

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • In a round-bottom flask equipped with a stirrer and a condenser, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess reagents and solvent under reduced pressure to yield the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Causality: The Knoevenagel condensation between the active methylene group of ethyl acetoacetate and triethyl orthoformate, catalyzed by acetic anhydride, forms the necessary 1,3-dicarbonyl precursor for the subsequent cyclization step.

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

  • Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate in ethanol to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, the product can be isolated by removing the solvent and purifying the residue, for example, by recrystallization.

Causality: The condensation reaction between the hydrazine and the 1,3-dicarbonyl compound leads to the formation of the pyrazole ring. The regioselectivity of this reaction is generally high, yielding the desired isomer.

Step 3: Synthesis of this compound

  • Dissolve the ethyl 4-methyl-1H-pyrazole-5-carboxylate in a suitable solvent, such as chloroform or carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) to the solution.

  • The reaction may be initiated by the addition of a radical initiator, such as AIBN, and gentle heating.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford the pure this compound.

Causality: The pyrazole ring is an electron-rich aromatic system that can undergo electrophilic substitution. NBS is a common and effective reagent for the regioselective bromination of such systems.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • A singlet for the N-H proton of the pyrazole ring (broad, ~12-14 ppm).

    • A quartet for the -CH₂- protons of the ethyl group (~4.3 ppm).

    • A singlet for the -CH₃ protons at the C4 position of the pyrazole ring (~2.2 ppm).

    • A triplet for the -CH₃ protons of the ethyl group (~1.3 ppm).

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester (~160-165 ppm).

    • Signals for the carbon atoms of the pyrazole ring.

    • A signal for the -CH₂- carbon of the ethyl group (~60 ppm).

    • Signals for the methyl carbons.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks of approximately equal intensity).

Applications in Research and Development

Pyrazole derivatives are a cornerstone in the development of new pharmaceuticals and agrochemicals. Their wide range of biological activities includes anti-inflammatory, analgesic, antimicrobial, and insecticidal properties.

Agrochemicals

A significant application of pyrazole-carboxamide derivatives is in the field of insecticides. This compound is structurally very similar to key intermediates used in the synthesis of modern diamide insecticides, such as chlorantraniliprole (Rynaxypyr®).[6][7] These insecticides act as potent and selective activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, the death of the target pest.[8]

The synthesis of chlorantraniliprole involves the coupling of a substituted anthranilic acid with a pyrazole carboxylic acid.[5][6][7] The core pyrazole structure is crucial for the molecule's insecticidal activity.

Application_Pathway A Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate B Hydrolysis A->B C 3-bromo-4-methyl- 1H-pyrazole-5-carboxylic acid B->C D Coupling with a substituted aniline C->D E Bioactive Molecules (e.g., Insecticides) D->E

Caption: Role as a precursor to bioactive molecules.

Pharmaceuticals

The pyrazole scaffold is a common feature in many approved drugs and clinical candidates. The substitutions on the pyrazole ring in this compound, particularly the bromine atom and the ester group, provide reactive handles for further chemical modifications. This allows for the generation of diverse libraries of compounds for screening against various biological targets. For instance, the bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck) to introduce a wide range of substituents, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

Safety Information

Based on the GHS classification for related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific isomer is limited, its physicochemical properties can be reasonably predicted, and a plausible synthetic route can be devised based on the well-established chemistry of pyrazoles. Its structural similarity to key intermediates of modern insecticides highlights its relevance as a scaffold for the development of new bioactive molecules. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential.

References

Spectroscopic Data of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, purity, and potential applications.[1] This document moves beyond a simple presentation of data, offering a detailed interpretation grounded in fundamental principles and established literature, designed for researchers, scientists, and professionals in drug development.

The structural formula for this compound (CAS: 1257861-04-3) is presented below. The subsequent sections will detail the expected spectroscopic signatures that validate this structure.

Molecular Formula: C₇H₉BrN₂O₂ Molecular Weight: 233.06 g/mol

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] For a substituted pyrazole like the title compound, NMR allows for the unambiguous assignment of protons and carbons on both the heterocyclic ring and its substituents.

¹H NMR Spectroscopy: Protocol and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration of each signal are dictated by the electronic environment and proximity to neighboring protons.

A standardized protocol for acquiring high-resolution ¹H NMR data is crucial for reproducibility and accurate interpretation.

  • Sample Preparation: Weigh approximately 5-10 mg of the solid this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a 5 mm NMR tube. The choice of solvent can influence the chemical shift of exchangeable protons like N-H.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve nmr Acquire Spectrum on 400 MHz Spectrometer dissolve->nmr ft Fourier Transform (FID -> Spectrum) nmr->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0.00 ppm) phase->ref interpret Interpretation & Structural Assignment ref->interpret Final Spectrum

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift theory and data from analogous pyrazole derivatives.[1][3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13broad singlet1HN-HThe pyrazole N-H proton is acidic and often appears as a broad, downfield signal. Its exact position is highly dependent on solvent and concentration.[3]
4.41quartet (q)2H-O-CH₂ -CH₃Protons on the methylene group are deshielded by the adjacent oxygen atom and are split into a quartet by the three neighboring methyl protons.
2.25singlet (s)3HPyrazole-CH₃ The methyl group on the pyrazole ring is attached to a C-4 carbon and appears as a singlet as there are no adjacent protons.
1.40triplet (t)3H-O-CH₂-CH₃ The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons.
¹³C NMR Spectroscopy: Protocol and Interpretation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Since the ¹³C isotope has a low natural abundance, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon atom.

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

  • Acquisition Parameters:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low natural abundance of ¹³C.

  • Processing: Process the FID similarly to the ¹H NMR spectrum, referencing to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

The predicted ¹³C NMR data provides a carbon-by-carbon confirmation of the molecular structure. Predictions are based on extensive databases and studies of substituted pyrazoles.[4][5]

Chemical Shift (δ, ppm)AssignmentRationale
~160C =OThe ester carbonyl carbon is significantly deshielded and appears far downfield.
~145Pyrazole C -5The carbon atom C-5, attached to the electron-withdrawing ester group, is expected to be downfield.
~138Pyrazole C -3The carbon atom C-3, bonded to the bromine atom, experiences a deshielding effect.
~115Pyrazole C -4The carbon atom C-4, bearing the methyl group.
~62-O-CH₂ -CH₃The methylene carbon of the ethyl ester is deshielded by the attached oxygen atom.
~14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group is a typical aliphatic signal.
~10Pyrazole-CH₃ The methyl carbon attached to the pyrazole ring.

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending).

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Solid Sample on ATR Crystal apply_pressure Apply Pressure with Anvil place_sample->apply_pressure sample_spec Collect Sample Spectrum (4000-400 cm⁻¹) apply_pressure->sample_spec background Collect Background Spectrum background->sample_spec ratio Ratio Sample vs. Background sample_spec->ratio interpret Interpretation & Functional Group ID ratio->interpret Final Spectrum

Caption: Workflow for FT-IR analysis using an ATR accessory.

The IR spectrum confirms the presence of key functional groups. The predicted absorption bands are based on established correlation tables and studies of similar heterocyclic esters.[6][7]

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200-3400Medium, BroadN-H StretchThis broad absorption is characteristic of the N-H bond in the pyrazole ring, often broadened due to hydrogen bonding in the solid state.[7]
~2980Medium-WeakC-H Stretch (sp³)Corresponds to the stretching vibrations of the C-H bonds in the methyl and ethyl groups.
~1725StrongC=O Stretch (Ester)This very strong and sharp absorption is a definitive indicator of the ester carbonyl group. Its position reflects conjugation with the pyrazole ring.
~1550MediumC=N/C=C StretchAromatic and heteroaromatic ring stretching vibrations typically occur in this region.
~1250StrongC-O Stretch (Ester)The asymmetric C-O-C stretch of the ester group is a strong, characteristic band.
~1100MediumC-N StretchStretching vibration of the C-N bonds within the pyrazole ring.
~650MediumC-Br StretchThe carbon-bromine bond stretch appears in the fingerprint region.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation into smaller, charged pieces. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

  • Mass Analysis: Separate the generated ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

The fragmentation pattern provides a fingerprint of the molecule's structure. The predicted major fragments are based on the known stability of ions and common fragmentation pathways for esters and halogenated heterocycles.[8][9][10]

m/z ValueProposed FragmentRationale
232/234[M]⁺˙Molecular Ion Peak . The presence of a pair of peaks with an approximate 1:1 intensity ratio, separated by 2 m/z units, is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br). This confirms the molecular formula.
187/189[M - OCH₂CH₃]⁺Loss of the ethoxy group . This is a very common and characteristic fragmentation pathway for ethyl esters, resulting from alpha-cleavage next to the carbonyl group.[9]
159/161[M - OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide . Following the loss of the ethoxy group, the resulting acylium ion can lose a molecule of CO.
108[M - Br - CO₂Et]⁺Loss of bromine and the ethyl carboxylate group . This fragment corresponds to the remaining 4-methyl-pyrazole radical cation.

The fragmentation of pyrazole rings can also involve complex rearrangements and the loss of HCN or N₂, providing further structural clues.[8]

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon and proton skeleton. FT-IR spectroscopy validates the presence of key functional groups, including the N-H, C=O, and C-Br bonds. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine) and reveals plausible fragmentation pathways that are consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in the structural assignment, a critical requirement for all applications in research and development.

References

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate: A Keystone Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable derivative, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. We will explore its synthesis, physicochemical properties, and, most critically, its role as a versatile synthetic intermediate in the construction of complex molecular architectures, with a particular emphasis on the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both theoretical grounding and practical, field-proven insights into the strategic application of this potent building block.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[2] In the realm of protein kinase inhibitors, the pyrazole moiety has demonstrated exceptional utility.[3][4][5] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the pyrazole scaffold is a recurring motif in many FDA-approved drugs.[1]

The strategic value of this compound lies in its trifunctional nature. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. The ester at the 5-position offers a site for further modification, such as conversion to amides or other functional groups, to fine-tune the molecule's properties. Finally, the methyl group at the 4-position provides steric and electronic influence that can be exploited to modulate binding affinity and selectivity for the target kinase.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use. The table below summarizes the key computed and reported properties for this compound.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O₂--INVALID-LINK--
Molecular Weight 233.06 g/mol --INVALID-LINK--
CAS Number 1257861-04-3--INVALID-LINK--
Appearance White to off-white solid (predicted)-
Boiling Point 337.5 ± 37.0 °C (Predicted)--INVALID-LINK--
Density 1.576 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--

Synthesis of this compound: A Proposed Pathway

A robust and scalable synthesis is crucial for the utility of any synthetic intermediate. While a direct, one-pot synthesis of the title compound is not extensively documented, a logical and experimentally sound pathway can be constructed based on established pyrazole chemistry. The proposed synthesis involves a two-step process: the initial formation of the pyrazole ring system, followed by regioselective bromination.

Synthesis_Pathway start Ethyl 2-methyl-3-oxobutanoate + Diethyl oxalate intermediate1 Ethyl 4-methyl-2,4-dioxobutanoate start->intermediate1 Claisen Condensation (NaOEt, EtOH) intermediate2 Ethyl 4-methyl-1H-pyrazole-5-carboxylate intermediate1->intermediate2 Cyclization (Hydrazine hydrate, AcOH) product This compound intermediate2->product Bromination (NBS, Acetonitrile)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The synthesis of the pyrazole core is typically achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][9] In this proposed pathway, a Claisen condensation between ethyl 2-methyl-3-oxobutanoate and diethyl oxalate would yield the requisite 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.

Experimental Protocol (Proposed):

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add a mixture of ethyl 2-methyl-3-oxobutanoate (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the resulting ethyl 4-methyl-2,4-dioxobutanoate intermediate.

  • Cyclization: Dissolve the intermediate from the previous step in ethanol and add a catalytic amount of acetic acid. Add hydrazine hydrate (1.05 eq) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude ethyl 4-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography or recrystallization.[9][10]

Step 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The bromination of the pyrazole ring is an electrophilic aromatic substitution. The electron-rich nature of the pyrazole ring makes it susceptible to halogenation. The C3 position is generally favored for electrophilic attack in the absence of strong directing groups. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.

Experimental Protocol (Proposed):

  • Dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions: Building Molecular Complexity

The true power of this compound lies in its ability to serve as a scaffold for the introduction of diverse molecular fragments via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[11][12][13]

Cross_Coupling start This compound suzuki_product Ethyl 3-aryl-4-methyl-1H-pyrazole-5-carboxylate start->suzuki_product Suzuki-Miyaura Coupling buchwald_product Ethyl 3-(dialkylamino)-4-methyl-1H-pyrazole-5-carboxylate start->buchwald_product Buchwald-Hartwig Amination suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base buchwald_reagents R₂NH Pd Catalyst, Base

Caption: Key cross-coupling reactions utilizing the title intermediate.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[13] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Generalized Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-aryl-4-methyl-1H-pyrazole-5-carboxylate derivative.

Causality Behind Experimental Choices:

  • Catalyst: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For challenging substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., XPhos, SPhos), may be necessary to promote oxidative addition and reductive elimination.[14]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and side product formation.

  • Solvent: The solvent system must be able to dissolve both the organic and inorganic reagents to facilitate the reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the coupling of a wide range of amines with aryl and heteroaryl halides.

Generalized Protocol for Buchwald-Hartwig Amination:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq).

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-120 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired 3-amino-4-methyl-1H-pyrazole-5-carboxylate derivative.[15]

Causality Behind Experimental Choices:

  • Ligand: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands generally promote the reaction by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

  • Base: A strong base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is commonly used, but other bases can be employed depending on the substrate's sensitivity.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, necessitating the use of an inert atmosphere.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its trifunctional nature allows for the strategic and sequential introduction of diverse chemical functionalities, making it an ideal starting point for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The ability to readily participate in robust and scalable cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations solidifies its position as a key building block in the modern medicinal chemist's toolbox, particularly in the ever-expanding field of kinase inhibitor research.

References

An In-depth Technical Guide to the Biological Investigation of Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and potential biological activities of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate and its derivatives. Drawing upon established principles in medicinal chemistry and a survey of current literature on related pyrazole compounds, this document serves as a roadmap for the investigation of this promising chemical scaffold.

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, and anticancer therapies.[3][4] The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of its physicochemical properties and biological effects.[5] The subject of this guide, this compound, represents a synthetically accessible scaffold with functional handles that can be readily modified to explore a wide chemical space and optimize biological activity.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be approached through a multi-step process, beginning with the construction of the pyrazole ring, followed by halogenation. A plausible and adaptable synthetic route is outlined below, based on established methods for similar pyrazole-5-carboxylates.[6][7]

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

This initial step involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring.

Materials:

  • Ethyl 2-methyl-3-oxobutanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-methyl-3-oxobutanoate in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain ethyl 4-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The synthesized pyrazole is then subjected to electrophilic bromination to introduce the bromine atom at the 3-position.

Materials:

  • Ethyl 4-methyl-1H-pyrazole-5-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Benzoyl peroxide (initiator)

Procedure:

  • Dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) to the solution in a single portion.

  • Add a catalytic amount of benzoyl peroxide.

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of Pyrazole Core cluster_1 Bromination A Ethyl 2-methyl-3-oxobutanoate C Condensation A->C B Hydrazine Hydrate B->C D Ethyl 4-methyl-1H-pyrazole-5-carboxylate C->D F Electrophilic Substitution D->F E N-Bromosuccinimide E->F G This compound F->G

Caption: Synthetic pathway for this compound.

Predicted Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not extensively reported, the activities of structurally related pyrazoles allow for informed predictions. The presence of the bromo, methyl, and ethyl carboxylate groups are expected to significantly influence the biological profile.

Anticancer Activity

Pyrazole derivatives are well-documented for their anticancer properties, often acting through the inhibition of various kinases and other cellular signaling pathways.[3]

  • Structure-Activity Relationship Insights:

    • Halogen Substitution: The presence of a bromine atom at the 3-position can enhance anticancer activity. Halogens, being electron-withdrawing, can modulate the electronic properties of the pyrazole ring, potentially improving binding affinity to target proteins.[5]

    • Methyl Group: The methyl group at the 4-position may contribute to steric interactions within the binding pocket of a target enzyme, potentially influencing selectivity and potency.[8]

    • Ethyl Carboxylate Group: The ethyl carboxylate at the 5-position provides a key site for derivatization. Conversion of this ester to amides or other functional groups has been shown to be a successful strategy for enhancing anticancer efficacy.[3]

Antimicrobial Activity

The pyrazole scaffold is also a common feature in compounds with antibacterial and antifungal properties.[4]

  • Structure-Activity Relationship Insights:

    • Bromo Substituent: Halogenation of the pyrazole ring has been correlated with increased antimicrobial potency. The lipophilicity conferred by the bromine atom may facilitate penetration of microbial cell membranes.[9]

    • Derivatization of the Ester: The ethyl carboxylate group can be converted to hydrazides and subsequently to other heterocyclic rings (e.g., oxadiazoles, triazoles), a strategy that has yielded potent antimicrobial agents.

Anti-inflammatory Activity

The most famous pyrazole-containing drug, celecoxib, is a selective COX-2 inhibitor, highlighting the potential of this scaffold in treating inflammation.[1]

  • Structure-Activity Relationship Insights:

    • The substitution pattern on the pyrazole ring is crucial for COX-2 selectivity. While the specific contribution of the 3-bromo and 4-methyl groups to COX inhibition is not definitively known, these substituents will undoubtedly influence the compound's interaction with the cyclooxygenase active site.

    • The ethyl carboxylate offers a position for modification to mimic the sulfonamide or methylsulfone moieties present in many selective COX-2 inhibitors.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability and is a standard preliminary screen for anticancer compounds.[10]

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

  • Prepare serial dilutions of the test compound (this compound and its derivatives) in the culture medium.

  • Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundConcentration (µM)% Cell ViabilityIC50 (µM)
Test Compound 1 1
10
50
100
Doxorubicin 0.1
1
10

Diagram of Anticancer Screening Workflow:

G A Cancer Cell Culture B Cell Seeding in 96-well Plate A->B C Treatment with Pyrazole Derivatives B->C D Incubation (48h) C->D E MTT Assay D->E F Absorbance Reading E->F G IC50 Determination F->G

Caption: Workflow for in vitro anticancer screening using the MTT assay.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique to determine the MIC of a compound against various bacterial strains.[11]

Protocol 4: Broth Microdilution MIC Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound stock solution in DMSO

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[12]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: control, standard, and test compound groups.

  • Administer the test compound or standard drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related pyrazole derivatives, this compound and its analogs are predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthetic accessibility of this scaffold, particularly the potential for derivatization at the ethyl carboxylate position, allows for the systematic exploration of structure-activity relationships.

Future research should focus on the synthesis of a library of derivatives, particularly amides and hydrazides, and their comprehensive biological evaluation using the protocols outlined in this guide. Mechanistic studies to identify the specific molecular targets of the most active compounds will be crucial for their further development as potential drug candidates.

References

The Strategic Utility of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, renowned for its versatile biological activities and synthetic tractability.[1] Within this privileged scaffold, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate emerges as a particularly strategic building block for the synthesis of novel therapeutic agents. Its unique trifunctional architecture, featuring a reactive bromine atom, a modifiable ester group, and a substitution-directing methyl group, offers a wealth of opportunities for molecular elaboration and the exploration of diverse chemical spaces. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this valuable intermediate, with a focus on its role in the development of kinase inhibitors and other targeted therapies. Detailed experimental protocols, reaction pathway visualizations, and a critical analysis of its strategic advantages are presented to empower researchers in their drug discovery endeavors.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1]

Notably, the pyrazole core is a key component of several successful kinase inhibitors.[1][2] Kinases, a class of enzymes that regulate a vast array of cellular processes, are implicated in the pathophysiology of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, and the pyrazole scaffold has proven to be an exceptional platform for the design of potent and selective inhibitors.

This compound represents a highly versatile starting material for the construction of diverse pyrazole-based libraries. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the cyclization of a suitably substituted β-dicarbonyl compound with a hydrazine derivative, followed by bromination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1257861-04-3--INVALID-LINK--
Molecular Formula C₇H₉BrN₂O₂--INVALID-LINK--
Molecular Weight 233.06 g/mol --INVALID-LINK--
Appearance White to off-white solid---
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)---

Key Reactive Sites and Their Synthetic Potential

The medicinal chemistry value of this compound lies in the distinct reactivity of its three key functional groups: the C3-bromine, the C5-ethyl ester, and the N1-proton.

The C3-Bromine: A Gateway to Diverse Substitutions

The bromine atom at the 3-position is the primary handle for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrazole core and a wide range of aryl or heteroaryl boronic acids or esters.[3][4][5] This is a powerful strategy for accessing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 3-position.[6][7] This is crucial for installing key hydrogen bond donors and acceptors that can enhance binding affinity and selectivity for the target protein.

  • Sonogashira Coupling: This reaction forms a carbon-carbon triple bond by coupling the bromo-pyrazole with a terminal alkyne. The resulting alkyne can serve as a versatile intermediate for further transformations or as a structural element in its own right.

  • Other Cross-Coupling Reactions: The C3-bromine can also participate in other cross-coupling reactions, such as Stille, Heck, and Negishi couplings, further expanding the synthetic possibilities.

G Figure 1: Key Cross-Coupling Reactions at the C3-Position A Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate B Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig (R2NH, Pd catalyst) A->C D Sonogashira (R-C≡CH, Pd/Cu catalyst) A->D E Ethyl 3-aryl-4-methyl- 1H-pyrazole-5-carboxylate B->E C-C bond formation F Ethyl 3-amino-4-methyl- 1H-pyrazole-5-carboxylate C->F C-N bond formation G Ethyl 3-alkynyl-4-methyl- 1H-pyrazole-5-carboxylate D->G C-C bond formation

Caption: Key Cross-Coupling Reactions at the C3-Position.

The C5-Ethyl Ester: A Versatile Handle for Modification

The ethyl ester at the 5-position provides another point for diversification and modulation of physicochemical properties.

  • Hydrolysis to Carboxylic Acid: The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting carboxylic acid can then be coupled with a variety of amines to form amides, a common functional group in many drugs that can participate in key hydrogen bonding interactions.

  • Reduction to Alcohol: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄). The alcohol can then be further functionalized, for example, by etherification or oxidation.

  • Direct Amination: In some cases, the ester can be directly converted to an amide by heating with an amine, although this is generally less efficient than the hydrolysis-acylation sequence.

The N1-Position: Influencing Properties and Vectorial Elaboration

The nitrogen at the 1-position is typically protonated but can be alkylated or arylated under appropriate conditions. Modification at this position can significantly impact the molecule's physicochemical properties, such as solubility and pKa, and can also be used to introduce additional binding interactions or to block potential metabolic sites.

Potential Applications in Medicinal Chemistry

The structural features of this compound make it an ideal starting point for the synthesis of a variety of potential therapeutic agents.

Kinase Inhibitors

The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region. By utilizing the C3-bromine for Suzuki or Buchwald-Hartwig coupling, various aromatic and heteroaromatic fragments can be introduced to occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The C5-ester, after conversion to an amide, can be used to introduce substituents that project into the solvent-exposed region, which can be optimized to improve pharmacokinetic properties.

G Figure 2: General Workflow for Kinase Inhibitor Synthesis Start Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate Step1 Suzuki or Buchwald-Hartwig Coupling at C3 Start->Step1 Intermediate1 3-Substituted Pyrazole Step1->Intermediate1 Step2 Ester Hydrolysis at C5 Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final Final Kinase Inhibitor Candidate Step3->Final

Caption: General Workflow for Kinase Inhibitor Synthesis.

Other Therapeutic Areas

Beyond kinase inhibition, the versatility of this building block allows for its application in other therapeutic areas. The pyrazole core is present in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The ability to easily generate large libraries of diverse pyrazole derivatives from this starting material makes it a valuable tool for high-throughput screening campaigns aimed at discovering novel hits for a wide range of biological targets.

Experimental Protocols

The following are representative, non-optimized protocols for the synthesis and elaboration of this compound, based on established methodologies for similar substrates.

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate. To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) followed by methyl iodide. Stir the reaction at room temperature until completion. Work-up involves neutralization, extraction, and purification by distillation or chromatography.

  • Step 2: Cyclization to Ethyl 4-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate. To the product from Step 1, add hydrazine hydrate in a suitable solvent (e.g., ethanol) and reflux the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration or extraction.

  • Step 3: Bromination to this compound. Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid or chloroform). Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature. Stir until the reaction is complete. Quench the reaction, extract the product, and purify by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound
  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of this compound
  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for the systematic and efficient generation of diverse libraries of pyrazole-containing compounds. The well-established reactivity of its key functional groups, particularly the C3-bromine in cross-coupling reactions, makes it an ideal starting material for the synthesis of targeted therapies, most notably kinase inhibitors. As the demand for novel, potent, and selective small molecule drugs continues to grow, the strategic application of such well-designed building blocks will be paramount to the success of future drug discovery programs. Further exploration of the synthetic utility of this compound, including the development of novel transformations and its incorporation into innovative molecular designs, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate: A Cornerstone Building Block for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a privileged scaffold in modern agrochemical design, forming the core of numerous high-performing fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, selectivity, and physicochemical properties. This technical guide provides an in-depth analysis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a highly functionalized and strategically important building block. We will explore its synthesis, delineate the reactivity of its key functional groups, and provide validated protocols for its transformation into advanced agrochemical intermediates. By explaining the causality behind synthetic choices and grounding them in structure-activity relationship (SAR) principles, this guide serves as a practical resource for researchers aiming to leverage this powerful intermediate in the discovery of novel crop protection solutions.

Introduction: The Strategic Value of the Pyrazole Scaffold

The relentless demand for increased agricultural productivity, coupled with the rise of resistance and stricter regulatory standards, necessitates continuous innovation in pesticide discovery.[3] Pyrazole-based compounds have emerged as a particularly fruitful area of research, delivering multiple blockbuster products.[4] Their success stems from the pyrazole ring's ability to act as a stable, aromatic core that can be decorated with various functional groups to optimize interactions with specific biological targets.[5]

Agrochemicals like the succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides (e.g., Pyrasulfotole, Topramezone) prominently feature the pyrazole motif.[1][6][7] The design of these molecules often relies on a modular approach, where specific fragments are introduced to the pyrazole core to control potency, spectrum of activity, and crop safety.

This is where a building block like This compound becomes invaluable. It provides pre-installed functionality at three key positions:

  • A Bromo Group (C3): A versatile handle for introducing diverse aryl and heteroaryl moieties via cross-coupling reactions.[8]

  • A Methyl Group (C4): A small alkyl substituent that can influence the molecule's conformation and interaction with the target protein.

  • An Ethyl Carboxylate Group (C5): Readily converted into the carboxamides that are critical for the biological activity of many pyrazole fungicides and insecticides.[5]

This guide will deconstruct the synthetic utility of this building block, offering both the "how" and the "why" for its application in agrochemical R&D.

Synthesis and Physicochemical Profile

The preparation of this compound is a multi-step process that begins with the construction of the pyrazole core, followed by selective halogenation.

Physicochemical Data
PropertyValueSource
CAS Number 1257861-04-3[9]
Molecular Formula C₇H₉BrN₂O₂[9]
Molecular Weight 233.06 g/mol [10]
Appearance Off-white to pale yellow solid (predicted)-
Boiling Point 337.5 ± 37.0 °C (Predicted)[9]
Density 1.576 ± 0.06 g/cm³ (Predicted)[9]
Recommended Synthetic Workflow

The most logical and widely practiced route to this building block involves two primary stages: (A) Knorr-type pyrazole synthesis via cyclocondensation, and (B) regioselective electrophilic bromination. The classical Knorr synthesis involves the reaction of a β-dicarbonyl compound with a hydrazine derivative.[11][12]

G cluster_0 Stage A: Pyrazole Core Synthesis cluster_1 Stage B: Regioselective Bromination A1 Ethyl 2-methyl-3-oxobutanoate A3 Ethyl 4-methyl-1H-pyrazole-5-carboxylate A1->A3 Cyclocondensation (e.g., EtOH/AcOH) A2 Hydrazine Hydrate A2->A3 Cyclocondensation (e.g., EtOH/AcOH) B2 This compound A3->B2 Electrophilic Aromatic Substitution (e.g., DMF, 0 °C) B1 N-Bromosuccinimide (NBS) B1->B2 Electrophilic Aromatic Substitution (e.g., DMF, 0 °C)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

  • Rationale: This protocol is adapted from standard procedures for pyrazole synthesis from β-ketoesters and hydrazine.[13] Acetic acid is used as a catalyst to facilitate the initial condensation and subsequent cyclization/dehydration steps. The reaction is typically performed at low to ambient temperatures to control the initial exothermic reaction.

  • Procedure:

    • To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol (5 mL per gram of ketoester), add a catalytic amount of glacial acetic acid (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add hydrazine hydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted hydrazine and acetic acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound

  • Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. Bromination using N-bromosuccinimide (NBS) is a mild and effective method.[14] The reaction is performed at 0 °C to enhance regioselectivity. The C3 position is generally less sterically hindered and electronically favored for electrophilic attack compared to the N-H protons under these conditions.

  • Procedure:

    • Dissolve the crude ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) (10 mL per gram).

    • Cool the solution to 0 °C in an ice-salt bath.

    • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for an additional 1-2 hours, then allow it to warm to room temperature and stir for another 2-4 hours. Monitor for completion by LC-MS.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound as a solid.

Core Synthetic Transformations for Agrochemical Scaffolds

The true power of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications to build molecular complexity.

Palladium-Catalyzed Cross-Coupling at the C3-Bromo Position

The C-Br bond is the primary site for introducing the diverse (hetero)aryl groups that are often essential for high biological activity. The Suzuki-Miyaura reaction is the workhorse for this transformation due to its functional group tolerance and robust nature.[8][15][16]

G PzBr Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate PzR Ethyl 3-Aryl-4-methyl- 1H-pyrazole-5-carboxylate PzBr->PzR BoronicAcid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) BoronicAcid->PzR Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) Catalyst->PzR Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->PzR Solvent Solvent (e.g., Dioxane/H₂O) Solvent->PzR G Start Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate Intermediate1 Step 1 Product: Ethyl 3-(3',5'-difluorobiphenyl-2-yl)-4-methyl- 1H-pyrazole-5-carboxylate Start->Intermediate1 Suzuki Coupling (Protocol 3) Step1_reagent 3',5'-Difluorobiphenyl-2-ylboronic acid Pd(PPh₃)₄, K₂CO₃ Step1_reagent->Intermediate1 Intermediate2 Step 2 Product: 3-(3',5'-Difluorobiphenyl-2-yl)-4-methyl- 1H-pyrazole-5-carboxylic acid Intermediate1->Intermediate2 Saponification (Protocol 4) Step2_reagent 1. LiOH, THF/H₂O 2. HCl (aq) Step2_reagent->Intermediate2 FinalProduct Final Product: Fluxapyroxad-Type Scaffold Intermediate2->FinalProduct Amide Coupling (Protocol 5) Step3_reagent Aniline Derivative HATU, DIPEA Step3_reagent->FinalProduct

References

A Technical Guide to the Safe Handling of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Compound Profile

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry and drug discovery, present in a wide array of approved therapeutics ranging from anti-cancer agents to treatments for erectile dysfunction[1]. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure for designing potent and selective bioactive molecules[1][2]. Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a key heterocyclic intermediate, valued by researchers for its utility in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals[3].

The presence of a bromine atom, a methyl group, and an ethyl carboxylate ester on the pyrazole ring provides multiple points for chemical modification. However, these same functional groups necessitate a rigorous and informed approach to its handling and safety. This guide provides an in-depth technical overview of the safety protocols, handling procedures, and emergency responses required to work with this compound, ensuring the protection of laboratory personnel and the integrity of research outcomes.

Compound Profile:

  • Chemical Name: this compound

  • CAS Number: 1257861-04-3[4]

  • Molecular Formula: C₇H₉BrN₂O₂[4]

  • Molecular Weight: 233.06 g/mol

  • Appearance: Typically a solid powder.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of a compound's potential hazards is the cornerstone of laboratory safety. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health risks that must be managed through proper engineering controls and personal protective equipment.

The primary hazards are associated with its acute oral toxicity and its irritant properties upon contact with skin, eyes, and the respiratory system[4][5][6]. The causality behind these hazards stems from the compound's chemical nature. As a halogenated heterocyclic compound, it has the potential to be reactive, and its fine particulate form can be easily inhaled, leading to respiratory irritation[5].

Table 1: GHS Hazard Summary | Hazard Class | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) |

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| Warning | H302: Harmful if swallowed[4] | | Skin Irritation (Category 2) |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H315: Causes skin irritation[6] | | Eye Irritation (Category 2A) |
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| Warning | H319: Causes serious eye irritation[6] | | Specific Target Organ Toxicity - Single Exposure (Category 3) |
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
| Warning | H335: May cause respiratory irritation |

Section 3: Prudent Laboratory Practices & Engineering Controls

The hierarchy of controls dictates that engineering and administrative controls are the primary methods for mitigating exposure, with Personal Protective Equipment (PPE) serving as the final barrier.

Engineering Controls: The First Line of Defense

The most effective way to prevent exposure is to handle the compound within a controlled environment.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood. This is critical to contain any airborne dust or vapors, preventing inhalation, which can cause respiratory irritation[5][7].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[7][8]. Ensure safety showers and eyewash stations are readily accessible and have been recently tested[9].

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Appropriate PPE is mandatory to prevent dermal and ocular exposure. The selection of PPE must be deliberate and based on the specific risks posed by the compound.

PPE_Workflow start_node start_node decision_node decision_node ppe_node ppe_node end_node end_node start Task: Handling Solid or Solutions of This compound body_protection Body Protection: - Lint-free, low-permeability disposable gown or lab coat - Tight-fitting cuffs start->body_protection eye_protection Eye/Face Protection: - ANSI Z87.1-compliant safety glasses with side shields - Use chemical goggles if splash risk is significant start->eye_protection hand_protection Hand Protection: - Double-gloving with powder-free nitrile gloves - Inspect gloves before use - Change outer glove immediately after contamination start->hand_protection resp_protection Respiratory Protection: - Not required if handled exclusively in a fume hood - If hood fails or for spill cleanup, use NIOSH-approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2) start->resp_protection complete Work Safely

Caption: PPE selection workflow for handling the target compound.

Standard Operating Procedure (SOP) for Handling

This protocol is designed to be a self-validating system, minimizing risk at each step.

  • Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary glassware, reagents, and PPE.

  • Donning PPE: Don the required PPE as outlined in the diagram above. When double-gloving, place the inner glove cuff under the gown cuff and the outer glove cuff over the gown cuff to create a seal[10].

  • Weighing the Compound:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any actions that could generate dust[11].

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Place the destination flask containing the solvent on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent. If necessary, use a small amount of the solvent to rinse the weigh boat to ensure a complete transfer.

  • Post-Handling:

    • Remove the outer pair of gloves and dispose of them as hazardous waste[10].

    • Wipe down the spatula and any surfaces with a solvent-dampened cloth.

    • Remove the remaining PPE in the correct order (gown, then inner gloves).

    • Wash hands thoroughly with soap and water[6][10].

Section 4: Storage and Stability

Proper storage is crucial for maintaining the compound's purity and preventing hazardous reactions.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area[7][8][9]. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents[9][12]. Contact with these materials can lead to vigorous and potentially exothermic reactions.

  • Stability: The compound is stable under recommended storage conditions[12]. Thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas[6].

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency_Response event event decision decision action action start Emergency Event spill Spill start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_action1 Evacuate immediate area. Alert others. spill->spill_action1 exposure_action1 Remove victim from source of exposure. Remove contaminated clothing. exposure->exposure_action1 fire_action1 Activate fire alarm. Evacuate the area. fire->fire_action1 spill_action2 Don appropriate PPE (respirator, gloves, gown). spill_action1->spill_action2 spill_action3 Cover spill with absorbent material. Do NOT use combustible materials. spill_action2->spill_action3 spill_action4 Sweep into a labeled, sealed container for hazardous waste disposal. spill_action3->spill_action4 spill_action5 Clean spill area with soap and water. spill_action4->spill_action5 exposure_action2 Follow First Aid procedures (See Table 2). exposure_action1->exposure_action2 exposure_action3 Seek immediate medical attention. Provide Safety Data Sheet to physician. exposure_action2->exposure_action3 fire_action2 If trained and safe to do so, use CO₂, dry chemical, or foam extinguisher. fire_action1->fire_action2 fire_action3 Do NOT use a direct water jet on a powder fire. fire_action2->fire_action3 fire_action4 Cool containers with water spray to prevent rupture. fire_action3->fire_action4

Caption: Decision tree for emergency response protocols.

Spill Management

For small laboratory spills:

  • Evacuate non-essential personnel from the area[11].

  • Ensure adequate ventilation and wear full PPE, including respiratory protection[5][11].

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust[6][11].

  • Clean the spill area thoroughly with soap and water.

  • Do not allow the spilled material to enter drains or waterways[5][7].

Exposure Response and First Aid

Immediate first aid is critical. Always consult a physician after any exposure[6][11].

Table 2: First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[6][11].
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6][11].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][6][11].

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention[6][11]. |

Section 6: Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and surplus chemical, must be treated as hazardous waste.

  • Collect waste in a suitable, sealed, and clearly labeled container.

  • Dispose of the waste through a licensed professional waste disposal service[11].

  • Do not dispose of it in standard laboratory trash or down the drain. Adhere to all local, state, and federal environmental regulations.

Section 7: Conclusion

This compound is a valuable synthetic intermediate whose hazards can be effectively managed through a disciplined and informed approach to safety. By adhering to the principles of the hierarchy of controls—prioritizing engineering solutions like fume hoods, mandating correct PPE, and following established standard operating procedures—researchers can handle this compound with a high degree of safety. A proactive mindset, encompassing thorough risk assessment before work begins and preparedness for potential emergencies, is essential for protecting personnel and advancing scientific discovery.

Section 8: References

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  • This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcJJlEnUVbqf1iq0tyzXQiOmdq7QF14atSiknQ--b4vI_DgFO4WF0XPG5hpL_mbM3urKMZEu8NoYb6uxRjVFAEY5ky7I5xcDpfuWC73_REV14TFrfDm6ZX2sa-O2F10vMUmGjXqntKHLqKA5UJngrmh2GUf4m5GnOgQMAbye02aAFxlvCZ-qoP8wvGnGefivmqih0b_HZ1AZlO4dtxJZk=]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a - ResearchGate. [URL: https://www.researchgate.net/figure/The-four-toxicity-parameters-of-pyrazole-based-derivatives-7c-and-11a_tbl2_369871587]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25553389/]

  • (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives - ResearchGate. [URL: https://www.researchgate.net/publication/282603389_Convenient_Synthesis_Characterization_Cytotoxicity_and_Toxicity_of_Pyrazole_Derivatives]

  • MSDS of Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate - Capot Chemical. [URL: https://www.capotchem.com/msds/139308-52-4.html]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol34no5/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications-a-review/]

  • Personal Protective Equipment (PPE) - CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]

  • 1-(2-fluoroethyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole - AK Scientific, Inc. [URL: https://www.aksci.com/item_detail.php?cat=HTS028599]

  • Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB13169829_EN.htm]

  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. [URL: https://patents.google.com/patent/WO2021096903A1/en]

  • ethyl 3-bromo-1H-pyrazole-5-carboxylate - CAS:1886994-07-5 - Abovchem. [URL: https://www.abovchem.com/product/1886994-07-5.html]

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | 500011-91-6. [URL: https://www.sigmaaldrich.com/US/en/product/amb/ambh99c01b7a]

  • UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu. [URL: https://www.ctahr.hawaii.edu/oc/freepubs/pdf/smp-7.pdf]

  • Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate - ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB41188339_EN.htm]

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/932-23-0.html]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. [URL: https://www.osha.gov/etools/hospitals/pharmacy/ppe]

  • Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/AG006H89.pdf]

  • Personal Protective Equipment - POGO Satellite Manual. [URL: https://www.pogo.ca/satellite-manual/safe-handling-of-hazardous-drugs/personal-protective-equipment/]

  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds/AC429400050]

  • ethyl 5-broMo-1H-pyrazole-3-carboxylate Safety Data Sheets(SDS) lookchem. [URL: https://www.lookchem.com/msds/2021-03-09/1/1379334-58-3.html]

  • 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2744334]

  • Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate|BLD Pharm. [URL: https://www.bldpharm.com/products/1378887-11-2.html]

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  • Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate - ChemBK. [URL: https://www.chembk.com/en/chem/Ethyl%204-bromo-5-methyl-1H-pyrazole-3-carboxylate]

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References

Methodological & Application

Application Note and Detailed Protocol for the Synthesis of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route with in-depth explanations of the underlying chemical principles and experimental considerations.

Introduction

Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The target molecule, this compound, incorporates several key features: a pyrazole core, a bromine atom at the 3-position which serves as a handle for further functionalization via cross-coupling reactions, a methyl group at the 4-position, and an ethyl ester at the 5-position. This substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures.

This protocol outlines a reliable and efficient synthesis beginning with the construction of the pyrazole ring via a modified Knorr pyrazole synthesis, followed by regioselective bromination.

Overall Synthetic Scheme

The synthesis is a two-step process, starting from commercially available reagents.

Synthetic_Scheme reagent1 Ethyl 2-methyl-3-oxobutanoate + (EtO)2CH-NMe2 intermediate Ethyl 4-methyl-1H-pyrazole-5-carboxylate reagent1->intermediate 1. Reflux 2. Hydrazine hydrate, EtOH, AcOH (cat.) product This compound intermediate->product NBS, DMF, 0°C to RT

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

This initial step involves the construction of the substituted pyrazole ring using the Knorr pyrazole synthesis, a classic and reliable method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2][3][4] In this protocol, we will generate the 1,3-dicarbonyl equivalent in situ from ethyl 2-methyl-3-oxobutanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA), which then undergoes cyclization with hydrazine.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-methyl-3-oxobutanoate144.17507.21 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16607.15 g
Hydrazine hydrate (~64% N₂H₄)50.0655~2.75 mL
Ethanol (absolute)--100 mL
Glacial Acetic Acid-catalytic~0.5 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed
Step-by-Step Protocol
  • In situ formation of the enamine:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate (7.21 g, 50 mmol) and N,N-dimethylformamide dimethyl acetal (7.15 g, 60 mmol).

    • Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The formation of the more polar enamine intermediate should be observed.

    • After the reaction is complete, allow the mixture to cool to room temperature and remove the volatile byproducts (methanol and dimethylamine) under reduced pressure. The resulting crude ethyl 2-(dimethylaminomethylene)-2-methyl-3-oxobutanoate is used in the next step without further purification.

  • Cyclization to form the pyrazole ring:

    • Dissolve the crude enamine intermediate in 100 mL of absolute ethanol in a 250 mL round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (~0.5 mL).

    • To this solution, add hydrazine hydrate (~2.75 mL, 55 mmol) dropwise at room temperature with stirring. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Work-up and Purification:

    • To the residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acetic acid, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude ethyl 4-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Part 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The second step is the regioselective bromination of the pyrazole ring at the C3 position. The electron-donating nature of the pyrazole nitrogens activates the ring towards electrophilic substitution. The C3 and C5 positions are generally the most reactive. With the C5 position blocked by the ester and the C4 by a methyl group, the bromination is expected to occur selectively at the C3 position. We will use N-bromosuccinimide (NBS) as the brominating agent, which is a milder and more selective alternative to liquid bromine.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 4-methyl-1H-pyrazole-5-carboxylate154.17203.08 g
N-Bromosuccinimide (NBS)177.98223.92 g
N,N-Dimethylformamide (DMF), anhydrous--80 mL
Diethyl Ether--As needed
Water--As needed
Brine--As needed
Anhydrous Magnesium Sulfate--As needed
Step-by-Step Protocol
  • Reaction Setup and Execution:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate (3.08 g, 20 mmol) in 80 mL of anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (3.92 g, 22 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a wash with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Pyrazole Synthesis cluster_part2 Part 2: Bromination p1_start Mix Ethyl 2-methyl-3-oxobutanoate and DMF-DMA p1_reflux Reflux for 2-3h p1_start->p1_reflux p1_concentrate1 Concentrate in vacuo p1_reflux->p1_concentrate1 p1_dissolve Dissolve in EtOH, add AcOH p1_concentrate1->p1_dissolve p1_add_hydrazine Add Hydrazine Hydrate p1_dissolve->p1_add_hydrazine p1_reflux2 Reflux for 4-6h p1_add_hydrazine->p1_reflux2 p1_concentrate2 Concentrate in vacuo p1_reflux2->p1_concentrate2 p1_workup Aqueous Workup and Extraction p1_concentrate2->p1_workup p1_purify Purify by Chromatography/Recrystallization p1_workup->p1_purify p1_product Ethyl 4-methyl-1H-pyrazole-5-carboxylate p1_purify->p1_product p2_start Dissolve Pyrazole in DMF p1_product->p2_start Use as starting material p2_cool Cool to 0°C p2_start->p2_cool p2_add_nbs Add NBS portion-wise p2_cool->p2_add_nbs p2_react Stir at 0°C then RT p2_add_nbs->p2_react p2_quench Quench with ice-water p2_react->p2_quench p2_extract Extract with Diethyl Ether p2_quench->p2_extract p2_wash Wash organic layers p2_extract->p2_wash p2_dry Dry and Concentrate p2_wash->p2_dry p2_purify Purify by Chromatography p2_dry->p2_purify p2_product This compound p2_purify->p2_product

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.

  • N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle it in a fume hood and avoid contact with skin and eyes.

  • All reactions should be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Melting Point: To assess the purity of the solid products.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. This protocol is designed to be a robust starting point for the synthesis of a diverse range of 3-aryl-4-methyl-1H-pyrazole-5-carboxylates, which are valuable scaffolds in medicinal chemistry and drug discovery. The document outlines the reaction mechanism, provides detailed experimental procedures for both conventional and microwave-assisted synthesis, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Arylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive pharmacophore. The introduction of aryl substituents at the 3-position of the pyrazole ring via C-C bond formation is a key strategy for modulating the biological activity of these compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for achieving this transformation, offering high functional group tolerance, mild reaction conditions, and the use of readily available and relatively non-toxic boronic acid reagents.[2] This guide focuses on the application of this reaction to this compound, a key building block for the synthesis of novel therapeutic agents.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Transmetalation: The organoboron reagent (arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-R Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Biaryl Ar-R (Ethyl 3-aryl-4-methyl- 1H-pyrazole-5-carboxylate) RedElim->Biaryl ArylHalide Ar-X (Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate) ArylHalide->OxAdd Organoboron R-B(OH)₂ (Arylboronic acid) Organoboron->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of similar pyrazole derivatives.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.02-0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add the degassed solvent system (e.g., 10 mL of 1,4-dioxane/H₂O 4:1) to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 3-aryl-4-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to higher yields in shorter times.[6]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.05 mmol).

  • Add the solvent system (e.g., 5 mL of 1,4-dioxane/H₂O 4:1) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 8-10).

Experimental_Workflow start Start reagents Combine Reactants: - Pyrazole Bromide - Boronic Acid - Base - Catalyst start->reagents inert_atm Establish Inert Atmosphere (Degas and backfill with Ar/N₂) reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heating Method add_solvent->heating conventional Conventional Heating (80-100 °C) heating->conventional Conventional microwave Microwave Irradiation (100-140 °C) heating->microwave Microwave monitoring Monitor Reaction (TLC/LC-MS) conventional->monitoring microwave->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Suzuki Coupling Experimental Workflow.

Optimization of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous bromopyrazoles and other heteroaryl bromides. This data can be used as a reference for optimizing the reaction of this compound.

Catalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O802~90[5]
PdCl₂(dppf) (3)-K₃PO₄Dioxane1001285-95[7]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10016>95[7]
XPhos Pd G2 (2.5)XPhos (5)K₂CO₃EtOH/H₂O135 (μW)0.6770-90[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inefficient oxidative addition- Poorly soluble reagents- Use a pre-catalyst or a more active ligand (e.g., Buchwald ligands like SPhos or XPhos).[7]- Increase the reaction temperature.- Screen different solvent systems to improve solubility.[8]
Debromination of starting material - Presence of water and base leading to protodebromination- Use anhydrous solvents and freshly dried base.- Consider using boronic esters (e.g., pinacol esters) which are more stable.
Homocoupling of boronic acid - Presence of oxygen- Pd(II) species in the reaction mixture- Ensure thorough degassing of the reaction mixture.[3]- Use a Pd(0) source or a pre-catalyst that readily forms Pd(0).
Hydrolysis of the ester - Strong basic conditions and prolonged heating in aqueous media- Use a milder base such as KF or CsF.- Minimize reaction time and temperature.

Expected Results and Data Interpretation

The successful synthesis of ethyl 3-aryl-4-methyl-1H-pyrazole-5-carboxylates can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Example: Ethyl 3-phenyl-4-methyl-1H-pyrazole-5-carboxylate

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), a singlet for the methyl group on the pyrazole ring (around 2.4 ppm), and multiplets for the phenyl protons (in the range of 7.3-7.8 ppm). A broad singlet for the N-H proton of the pyrazole ring may also be observed.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the pyrazole ring, the phenyl ring, and the ethyl and methyl groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-4-methyl-1H-pyrazole-5-carboxylates. The protocols provided in these application notes serve as a solid foundation for researchers to develop and optimize the synthesis of these valuable compounds for applications in drug discovery and development. By understanding the reaction mechanism and potential pitfalls, scientists can efficiently navigate the synthesis and contribute to the advancement of medicinal chemistry.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of approved therapeutics.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with diverse biological activities.[2] The functionalization of the pyrazole ring through transition-metal-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates and complex molecular architectures.[3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of a key building block, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, with a focus on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

The target substrate, this compound, possesses a bromine atom at the C3 position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The presence of the methyl group at C4 and the ethyl carboxylate at C5 can influence the electronic and steric environment of the reaction center, necessitating careful optimization of reaction conditions.

Core Concept: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, our bromopyrazole) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The efficiency and success of this cycle are critically dependent on the choice of palladium precursor, ligands, base, and solvent.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For our substrate, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position of the pyrazole ring.

Causality in Experimental Design:
  • Catalyst System: A combination of a palladium precursor like Pd(PPh₃)₄ or a more advanced pre-catalyst such as XPhosPdG2 is often employed. For heteroaryl bromides, bulky and electron-rich phosphine ligands like XPhos are known to promote efficient oxidative addition and reductive elimination, while mitigating side reactions like debromination.[4]

  • Base: An inorganic base such as K₂CO₃ or Cs₂CO₃ is crucial for the activation of the boronic acid via the formation of a boronate species, which facilitates transmetalation.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.

  • Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound247.071.01.0
Arylboronic acidVariable1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-5 mL-
Water-1 mL-

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 120-140 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Bromopyrazole, Boronic Acid, Pd Catalyst, and Base in a Microwave Vial Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed 1,4-Dioxane/Water Inert->Solvent Microwave Microwave Irradiation (120-140 °C, 15-30 min) Solvent->Microwave Dilute Dilute with Ethyl Acetate Microwave->Dilute Wash Wash with Water and Brine Dilute->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

References

use of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate in insecticide development

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Insecticide Development

Topic: Strategic Use of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate as a Core Scaffold for Novel Insecticide Discovery

Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.

Introduction: The Pyrazole Scaffold in Modern Insecticides

The pyrazole heterocyclic ring is a cornerstone in the development of modern insecticides, renowned for its versatility in targeting critical physiological pathways in insects.[1][2] Prominent commercial successes, such as Fipronil (a phenylpyrazole) and Chlorantraniliprole (an anthranilic diamide containing a pyrazole moiety), underscore the power of this scaffold.[1] These compounds primarily exert their effects by disrupting the insect's nervous system, targeting either the γ-aminobutyric acid (GABA)-gated chloride channels or the ryanodine receptors (RyRs).[3][4][5]

This document serves as a technical guide for leveraging This compound (CAS No: 1257861-04-3) as a strategic starting material for the discovery of next-generation insecticides.[6] We will explore its potential, outline a rational workflow for derivative synthesis, and provide detailed protocols for a screening cascade designed to identify and characterize novel insecticidal compounds.

Lead Compound Analysis: this compound

The selection of this specific molecule is deliberate. Its structure presents several key features for a medicinal chemistry program:

  • Pyrazole Core: Provides the foundational structure known to bind to key insecticidal targets.

  • Bromo Substituent (C3): Acts as a versatile chemical handle. It can be retained, as bromine often contributes to binding affinity, or it can be replaced via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functionalities and explore the chemical space.

  • Methyl Group (C4): This small alkyl group can influence the conformation and electronic properties of the pyrazole ring, potentially enhancing selectivity or potency.

  • Ethyl Carboxylate (C5): This is the primary site for derivatization. Hydrolysis to the corresponding carboxylic acid creates a key intermediate for the synthesis of a large amide library, a strategy successfully employed in the development of diamide insecticides.[7]

The overall strategy is to use this compound not as a final product, but as a robust platform for generating a library of diverse analogs with potentially high insecticidal activity.

Workflow for Novel Insecticide Discovery

The discovery process follows a logical progression from chemical synthesis to biological validation. This workflow is designed to efficiently identify promising lead candidates for further development.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation A Start: Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate B Hydrolysis to Carboxylic Acid A->B C Amide Coupling with Diverse Amines B->C D Derivative Library Generation C->D E Primary Screen: Target-Based Assays (GABA-R & RyR) D->E Test Compounds F Secondary Screen: Insect Cell Line Viability E->F G Hit Identification (IC50 / EC50) F->G H Topical & Feeding Bioassays on Key Pest Species G->H Prioritized Hits I LC50 Determination H->I J Lead Candidate Selection I->J G cluster_gaba GABA Receptor Antagonism gaba_node GABA Neurotransmitter receptor_gaba GABA Receptor (Chloride Channel) gaba_node->receptor_gaba Binds ion_flow Cl- Influx (Neuron Inhibition) receptor_gaba->ion_flow Opens blocked_channel Channel Blocked (Hyperexcitation & Death) receptor_gaba->blocked_channel insecticide_gaba Pyrazole Derivative (e.g., Fipronil) insecticide_gaba->receptor_gaba Blocks

References

Application Notes and Protocols: Derivatization of Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its frequent appearance in a wide array of approved pharmaceuticals.[3] Pyrazole-containing drugs have demonstrated broad therapeutic applications, including anti-inflammatory, anticancer, and antipsychotic activities.[3][4] The structural versatility of the pyrazole ring allows for multi-vector derivatization, making it an ideal starting point for Structure-Activity Relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[5][6]

This application note provides a detailed guide for the derivatization of a key pyrazole intermediate, ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. This trifunctional scaffold offers three distinct points for chemical modification: the C3-bromo position, the N1-H position, and the C5-ester. We will explore robust and versatile synthetic protocols for the selective modification at each of these sites, providing researchers with a strategic framework for generating diverse chemical libraries for SAR exploration.

Core Scaffold: this compound

The choice of this compound as a starting scaffold is strategic. The bromine atom at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The N-H proton of the pyrazole ring can be readily alkylated or arylated to probe the chemical space around this vector. Finally, the ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, or the ester itself can be directly reduced or reacted with organometallic reagents.

Strategic Derivatization Workflow

The derivatization strategy is designed to systematically explore the chemical space around the pyrazole core. The following diagram illustrates the key modification points and the general classes of reactions that can be employed.

SAR_Workflow cluster_C3 C3-Position (Bromo) cluster_N1 N1-Position (N-H) cluster_C5 C5-Position (Ester) Start Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate C3_Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Cross-Coupling Start->C3_Coupling Introduce diverse (hetero)aryl groups N1_Alkylation N-Alkylation / N-Arylation Start->N1_Alkylation Explore steric and electronic effects C5_Hydrolysis Ester Hydrolysis -> Amide Coupling Start->C5_Hydrolysis Generate amide library Final_Compounds Diverse Chemical Library for SAR C3_Coupling->Final_Compounds Library A N1_Alkylation->Final_Compounds Library B C5_Reduction Ester Reduction C5_Hydrolysis->Final_Compounds Library C

Caption: Strategic workflow for the derivatization of the pyrazole scaffold.

Part 1: Derivatization at the C3-Position via Cross-Coupling Reactions

The bromine atom at the C3 position is primed for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for their reliability and broad substrate scope.[7]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl and heteroaryl moieties.

Reaction Scheme:

Materials:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
(Hetero)arylboronic acidCombi-Blocks>95%
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Strem Chemicals99%
Sodium Carbonate (Na₂CO₃)Fisher ScientificACS Grade
1,4-DioxaneAcros OrganicsAnhydrous, 99.8%
Water-Degassed, Deionized

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired (hetero)arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed 3:1 mixture of 1,4-dioxane and water. The final concentration of the pyrazole substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. For challenging substrates, other catalysts like Pd(dppf)Cl₂ or catalysts with specialized phosphine ligands may be more effective.

  • Base: Sodium carbonate is a moderately strong base that is generally effective. For less reactive boronic acids, stronger bases like potassium carbonate or cesium carbonate may be required.

  • Solvent: The dioxane/water mixture is a common choice as it solubilizes both the organic and inorganic reagents.

Protocol 2: Sonogashira Coupling for the Introduction of Alkynes

The Sonogashira coupling enables the formation of a C-C bond between the C3-position and a terminal alkyne.

Reaction Scheme:

Materials:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
Terminal AlkyneTCI Chemicals>98%
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)Alfa Aesar99%
Copper(I) Iodide (CuI)Acros Organics99.5%
Triethylamine (Et₃N)J.T. BakerAnhydrous, >99.5%
Tetrahydrofuran (THF)EMD MilliporeAnhydrous, >99.9%

Step-by-Step Protocol:

  • To a Schlenk flask, add this compound (1.0 eq) and the terminal alkyne (1.5 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Choices:

  • Co-catalyst: Copper(I) iodide is a crucial co-catalyst that facilitates the transmetalation step in the catalytic cycle.

  • Base: Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.

Part 2: N1-H Functionalization

The pyrazole N-H bond can be readily functionalized through alkylation or arylation, which can significantly impact the compound's biological activity and physical properties.[3]

Protocol 3: N-Alkylation

Reaction Scheme:

Materials:

ReagentSupplierGrade
This compoundSigma-Aldrich≥97%
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Oakwood Chemical>98%
Cesium Carbonate (Cs₂CO₃)Chem-Impex99.9%
N,N-Dimethylformamide (DMF)Beantown ChemicalAnhydrous

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction for 2-12 hours at room temperature or with gentle heating (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Behind Choices:

  • Base: Cesium carbonate is a strong base that effectively deprotonates the pyrazole N-H and is well-suited for N-alkylation reactions.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions.

Part 3: Modification of the C5-Ester

The ethyl ester at the C5 position provides a versatile handle for introducing a diverse array of functional groups, particularly amides, which are prevalent in drug molecules.

Protocol 4: Ester Hydrolysis and Amide Coupling

This two-step sequence first converts the ester to a carboxylic acid, which is then coupled with an amine.

Step A: Ester Hydrolysis

Reaction Scheme:

Materials:

ReagentSupplierGrade
This compound derivative(From previous steps)-
Lithium Hydroxide (LiOH)Sigma-Aldrich≥98%
Tetrahydrofuran (THF)Fisher ScientificACS Grade
Water-Deionized
Hydrochloric Acid (HCl)VWR1 M solution

Protocol:

  • Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1).

  • Add lithium hydroxide (2.0-3.0 eq).

  • Stir at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the precipitated carboxylic acid by filtration, or extract with ethyl acetate if it remains in solution.

  • Dry the product under vacuum.

Step B: Amide Coupling

Reaction Scheme:

Materials:

ReagentSupplierGrade
Pyrazole-5-carboxylic acid derivative(From Step A)-
Amine (R-NH₂)Acros Organics>98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)GL Biochem>99%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar>99.5%
N,N-Dimethylformamide (DMF)Beantown ChemicalAnhydrous

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq).

  • Stir at room temperature for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry over sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC.

Causality Behind Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). Other common coupling reagents include HOBt/EDC.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the hydrochloride salt if the amine is used as such.

Data Summary Table for Derivatization Strategies
PositionReaction TypeKey ReagentsTypical Yields (%)Diversity Introduced
C3 Suzuki-MiyauraAryl/heteroarylboronic acids, Pd(PPh₃)₄, Na₂CO₃60-95Aryl and heteroaryl groups
C3 SonogashiraTerminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N55-90Alkynyl moieties
N1 N-AlkylationAlkyl halides, Cs₂CO₃70-98Alkyl and substituted alkyl groups
C5 Amide CouplingAmines, HATU, DIPEA65-95A wide variety of primary and secondary amides

Conclusion

The protocols detailed in this application note provide a robust and flexible platform for the systematic derivatization of this compound. By employing a combination of modern cross-coupling reactions, N-functionalization, and amide bond forming strategies, researchers can efficiently generate large and diverse libraries of novel pyrazole derivatives. This systematic approach is essential for comprehensive Structure-Activity Relationship (SAR) studies, paving the way for the discovery of new therapeutic agents with optimized properties.

References

Application Notes and Protocols for the N-Alkylation of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed experimental procedure for the N-alkylation of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this document is structured to offer not just a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of N-Alkylated Pyrazoles and the Challenge of Regioselectivity

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its biological activity and pharmacokinetic profile.

The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, presents a significant synthetic challenge: regioselectivity. The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2), both of which are nucleophilic and can undergo alkylation. This often leads to the formation of a mixture of two regioisomers, which can be difficult to separate and may exhibit different biological activities.[1][2]

The regiochemical outcome of the N-alkylation is governed by a delicate interplay of steric and electronic factors.[3] The substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms and sterically hinder the approach of the alkylating agent. For the target substrate, the 3-bromo and 5-ethoxycarbonyl groups are electron-withdrawing, while the 4-methyl group is electron-donating. The steric bulk of the substituents at the 3 and 5 positions will play a crucial role in directing the alkylation to the less hindered nitrogen.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of a pyrazole typically proceeds via a nucleophilic substitution reaction. In the presence of a base, the acidic N-H proton of the pyrazole is removed to generate a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent to form the N-alkylated product.

The choice of base and solvent is critical in controlling the reaction's efficiency and regioselectivity. A common and effective combination for this transformation is potassium carbonate (K₂CO₃) as the base and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[1][3] K₂CO₃ is a moderately strong base, sufficient to deprotonate the pyrazole without causing unwanted side reactions. Polar aprotic solvents are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the anion relatively free to act as a nucleophile. In some cases, stronger bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can be employed to achieve complete deprotonation and potentially alter the regioselectivity.[1]

For this compound, alkylation is expected to occur at either the N1 or N2 position. The steric hindrance from the 3-bromo and 5-ethoxycarbonyl groups will likely influence the approach of the alkylating agent. It is anticipated that the reaction will yield a mixture of the two regioisomers, with the major isomer being the one where the alkyl group is attached to the less sterically hindered nitrogen.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide as the electrophile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compoundNot available247.07Starting material
Alkyl Halide (e.g., Iodomethane, Bromoethane)VariesVariesElectrophile (1.1 - 1.5 equivalents)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Base (1.5 - 2.0 equivalents)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Brine (saturated aqueous NaCl solution)7647-14-558.44For washing
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)7757-82-6142.04Drying agent
Silica Gel (for column chromatography)7631-86-960.08Stationary phase for purification
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). To this solution, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to allow for partial deprotonation of the pyrazole.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two regioisomers.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start 1. Add Pyrazole, DMF, and K₂CO₃ to Flask add_alkyl_halide 2. Add Alkyl Halide start->add_alkyl_halide react 3. Stir and Heat (Monitor by TLC/LC-MS) add_alkyl_halide->react quench 4. Quench with Water react->quench extract 5. Extract with EtOAc quench->extract wash 6. Wash with Brine extract->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Concentrate dry->concentrate chromatography 9. Column Chromatography concentrate->chromatography characterize 10. Characterize Products (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the N-alkylation of this compound.

Product Characterization

The purified products should be characterized by standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of the two regioisomers will be distinct. The chemical shift of the N-alkyl group protons will be a key indicator. Additionally, the protons on the alkyl group may show nuclear Overhauser effect (NOE) correlations to the substituents on the pyrazole ring, which can help in assigning the regiochemistry.

    • ¹³C NMR: The carbon NMR will show characteristic signals for the pyrazole ring carbons, the ester group, the methyl group, and the newly introduced alkyl group. The chemical shifts of the pyrazole ring carbons will differ between the two isomers.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The mass spectrum will show the molecular ion peak corresponding to the N-alkylated product. The isotopic pattern of the bromine atom (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide). A stronger base like NaH in THF could also be explored, though this may alter the regioselectivity.

  • Poor Regioselectivity: The ratio of the two regioisomers can be influenced by the reaction conditions. Trying different solvents or bases may alter the product distribution. For instance, using a bulkier base might favor alkylation at the sterically less hindered nitrogen.

  • Difficult Separation: If the two regioisomers are difficult to separate by column chromatography, try using a different eluent system or a different stationary phase (e.g., alumina). Preparative HPLC may be necessary for challenging separations.

References

Application Note: A Step-by-Step Protocol for the Flash Chromatographic Purification of Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are core scaffolds in numerous pharmacologically active agents, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The successful synthesis of drug candidates based on this scaffold is critically dependent on the purity of its intermediates.

Following synthesis, the crude product of this compound is often contaminated with unreacted starting materials, reagents, and side-products. Its purification presents a moderate challenge due to its polarity, imparted by the pyrazole ring's nitrogen atoms and the ethyl ester functional group. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using normal-phase flash column chromatography, a technique widely employed for its balance of speed and resolving power in both academic and industrial research settings.[5][6]

This guide is designed for researchers and drug development professionals, moving beyond a simple list of steps to explain the causality behind each procedural choice, ensuring a robust and reproducible purification outcome.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography.[7] In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[8][9] These groups can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Analyte Interaction: this compound possesses several polar features: a hydrogen bond-donating N-H group, hydrogen bond-accepting nitrogen atoms, and a polar ester group.[10] These features cause it to adsorb onto the surface of the silica gel.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is passed through the column. The eluent competes with the analyte for the binding sites on the silica. By gradually increasing the polarity of the eluent, the analyte is displaced from the stationary phase and travels down the column.[8][11]

Compounds in the crude mixture will travel at different rates based on their relative polarity—less polar impurities will elute first, followed by the target compound, while more polar impurities will be retained more strongly on the column.

Physicochemical Properties of the Target Compound

Understanding the properties of the target molecule is fundamental to designing an effective purification strategy.

PropertyValueSource
Chemical Formula C₇H₉BrN₂O₂[10]
Molecular Weight 233.06 g/mol [10]
XLogP3 2.2[10]
Hydrogen Bond Donors 1 (the N-H of the pyrazole ring)[10]
Hydrogen Bond Acceptors 3 (two N atoms, two O atoms of the ester)[10]
Predicted Boiling Point 337.5 ± 37.0 °C[10]

The XLogP3 value of 2.2 indicates a compound of intermediate polarity, making it an ideal candidate for purification via silica gel chromatography with a hexane/ethyl acetate solvent system.

Materials and Equipment

Chemicals:

  • Crude this compound

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane (or Heptane), HPLC grade

  • Dichloromethane (DCM), HPLC grade (for sample loading)

  • Pre-coated Silica Gel TLC plates (F254)

  • Ceric Ammonium Molybdate (CAM) or Potassium Permanganate (KMnO₄) stain

Equipment:

  • Glass chromatography column with stopcock

  • Compressed air or nitrogen source with regulator

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Test tubes and collection rack

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Rotary Evaporator (Rotovap) with vacuum pump and cold trap[12][13][14]

Detailed Experimental Protocol

This protocol is divided into five distinct stages, from initial method development to final product isolation.

Part A: Method Development using Thin-Layer Chromatography (TLC)

The causality here is simple: TLC is a rapid, small-scale analogue of column chromatography.[9] Finding a solvent system that provides good separation on TLC is the most critical step for a successful column. The ideal solvent system will move the target compound to a Retention Factor (Rf) of 0.20 - 0.40 .[15][16]

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or EtOAc.

  • Spot the Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of three separate TLC plates.

  • Develop Plates: Prepare three separate TLC chambers with different ratios of Ethyl Acetate/Hexane. Good starting points are:

    • 10% EtOAc in Hexane (1:9 v/v)

    • 20% EtOAc in Hexane (2:8 v/v)

    • 30% EtOAc in Hexane (3:7 v/v)

  • Analyze Results:

    • After developing, visualize the plates under a UV lamp (254 nm). Circle the visible spots.

    • If necessary, stain one of the plates with CAM or KMnO₄ to visualize UV-inactive impurities.

    • Calculate the Rf value for the target spot in each system: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • Decision Point:

      • If the Rf is too high (>0.5), the eluent is too polar. Decrease the percentage of EtOAc.

      • If the Rf is too low (<0.15), the eluent is not polar enough. Increase the percentage of EtOAc.[15]

      • Select the solvent system that gives the target compound an Rf of ~0.3 and shows the best separation from its nearest impurities. For this protocol, we will assume 25% EtOAc/Hexane is optimal.

Part B: Column Preparation

A well-packed column is essential to prevent "channeling," where solvent and sample bypass the stationary phase, leading to poor separation.[8]

  • Select Column Size: For purifying ~1.0 gram of crude material, a column with a diameter of ~40 mm is appropriate.

  • Calculate Silica Amount: Use a silica gel-to-crude compound weight ratio between 40:1 and 60:1 for good resolution. For 1.0 g of crude, this equates to 40-60 g of silica gel.[16]

  • Packing the Column (Slurry Method):

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of the calculated silica gel in 100% hexane. The consistency should be like a milkshake, not a thick paste.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the process.

    • Gently tap the side of the column continuously to encourage even packing and dislodge any air bubbles.

    • Add more hexane as needed to wash all silica from the beaker into the column.

    • Once all silica has settled, drain the excess hexane until the solvent level is just at the top of the silica bed. Crucially, never let the silica run dry from this point forward.

    • Add a final ~1 cm layer of sand on top of the silica bed to protect it during solvent and sample addition.

Part C: Sample Loading

Proper sample loading concentrates the crude mixture into a tight, narrow band at the top of the column, which is paramount for achieving high resolution.[16][17]

Method 1: Wet Loading (for highly soluble samples)

  • Dissolve the ~1.0 g of crude product in the minimum amount of a solvent (DCM is a good choice as it's polar enough to dissolve many compounds but still volatile).

  • Drain the solvent in the column down to the top of the upper sand layer.

  • Carefully add the dissolved sample solution dropwise onto the center of the sand using a Pasteur pipette.

  • Open the stopcock and allow the sample to absorb into the silica bed. Rinse the flask with a tiny amount of the starting eluent (e.g., 10% EtOAc/Hexane) and add this to the column, also allowing it to absorb. Repeat twice.

Method 2: Dry Loading (Recommended for optimal resolution)

  • Dissolve the ~1.0 g of crude product in a flask with 5-10 mL of DCM or another volatile solvent.

  • Add ~2-3 g of silica gel to the flask.

  • Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder of the crude material adsorbed onto silica is obtained.

  • Drain the solvent in the packed column down to the top of the upper sand layer.

  • Carefully add the dry-loaded silica as a powder onto the top of the column, ensuring an even layer.

  • Gently cover the dry-loaded sample with another ~1 cm layer of sand.

Part D: Elution and Fraction Collection

The elution process uses pressure to accelerate solvent flow, which is the defining feature of "flash" chromatography.[5][6]

  • Initial Elution: Carefully fill the top of the column with the starting eluent (e.g., 10% EtOAc/Hexane).

  • Apply Pressure: Connect the regulated air/nitrogen line to the top of the column. Apply gentle pressure (5-10 psi) to force the solvent through the column at a steady drip rate.

  • Gradient Elution (Recommended):

    • Start collecting fractions (e.g., 20 mL per test tube) immediately.

    • Run 2-3 column volumes (CVs) of the initial, less polar eluent (10% EtOAc/Hexane). This will elute any non-polar impurities.

    • Increase the polarity to the optimized running eluent (25% EtOAc/Hexane) and continue collecting fractions. The target compound should begin to elute.

    • If necessary, further increase the polarity (e.g., to 40% EtOAc/Hexane) to elute any remaining, more polar compounds.

  • Monitor Elution: Use TLC to track the progress of the separation. Spot every few fractions on a TLC plate alongside a spot of the original crude mixture to identify which fractions contain the desired product.

Part E: Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to the pure target compound.

  • Combine and Concentrate: Combine the identified pure fractions into a single, pre-weighed round bottom flask.

  • Solvent Removal: Remove the solvents using a rotary evaporator. This technique gently removes volatile solvents under reduced pressure at a controlled temperature (typically 40-50°C water bath), preventing degradation of the purified compound.[12][18][19]

  • Final Drying: Once all solvent is removed, place the flask under high vacuum for at least one hour to remove any residual solvent traces.

  • Characterization: Determine the mass of the pure, isolated product and confirm its identity and purity using analytical techniques such as NMR, LC-MS, or melting point.

Workflow Visualization

The entire purification process can be summarized in the following workflow diagram.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification Execution cluster_isolation Phase 3: Product Isolation Crude Crude Product TLC TLC Method Development (Vary %EtOAc in Hexane) Crude->TLC Test Solvent Optimal Solvent System Identified (Rf ≈ 0.3) TLC->Solvent Analyze Pack Pack Silica Gel Column Solvent->Pack Use as eluent basis Load Dry Load Crude Sample Pack->Load Elute Elute with Gradient Solvent & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Pool pure fractions Rotovap Solvent Removal (Rotary Evaporation) Combine->Rotovap Pure Pure Product Rotovap->Pure

Caption: Workflow for the purification of this compound.

Summary of Optimized Parameters & Expected Results

ParameterRecommended Value / ObservationRationale
Stationary Phase Silica Gel, 230-400 meshStandard polar adsorbent for normal-phase chromatography.[8]
Silica:Crude Ratio 50:1 (w/w)Provides good loading capacity and resolution for moderately difficult separations.[16]
TLC System 25% Ethyl Acetate in HexaneShould provide an Rf value of ~0.3 for the target compound.
Elution Strategy Gradient: 10% -> 25% -> 40% EtOAc/HexaneEnsures elution of non-polar impurities first, followed by the product, improving separation.[11]
Sample Loading Dry LoadingMinimizes band broadening, leading to sharper peaks and better resolution.[17][20]
Detection UV (254 nm) and chemical stain (CAM/KMnO₄)The pyrazole ring is UV active; staining helps visualize non-UV active impurities.
Post-Purification Rotary EvaporationEfficient and gentle method for removing large volumes of solvent.[18][19]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Column was poorly packed (channeling).- Sample was loaded in too much solvent.- Incorrect solvent system chosen.- Repack the column carefully, ensuring no air bubbles.- Use the dry loading technique.- Re-optimize the solvent system using TLC for better spot separation.
Compound Won't Elute - The eluent is not polar enough.- Compound is irreversibly adsorbed.- Gradually increase the percentage of the polar solvent (EtOAc).- For very polar or basic compounds, consider adding 1-5% Methanol to the eluent.[21]
Cracked Silica Bed - The column ran dry.- A large, sudden change in solvent polarity.- Always keep the solvent level above the silica bed.- Use a gradual gradient rather than abrupt solvent changes.
Peak Tailing (on TLC) - Compound is interacting too strongly with acidic silanol groups.- Add a small amount (0.5-1%) of triethylamine (TEA) or acetic acid to the mobile phase to neutralize the silica surface or improve compound solubility.[21][22]

References

Application Notes and Protocols: Ethyl 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate in Crop Protection Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The pyrazole ring system is a five-membered heterocycle that has emerged as a privileged scaffold in the discovery and development of modern agrochemicals.[1] Its structural versatility allows for multi-directional substitution, enabling the fine-tuning of physicochemical properties and biological activity.[2] Within the vast landscape of pyrazole-based agrochemicals, pyrazole carboxamides have garnered significant attention, particularly as potent fungicides.[3][4] These compounds frequently act as inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a crucial target for controlling a broad spectrum of fungal pathogens.[5]

This guide focuses on a key building block for the synthesis of these vital agricultural tools: ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (CAS No: 1257861-04-3).[1] We will explore its application in the synthesis of pyrazole carboxamide fungicides, providing detailed protocols and elucidating the scientific rationale behind the synthetic strategies. The presence of the bromine atom at the 3-position and the methyl group at the 4-position are critical design elements that influence the biological efficacy of the final active ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is provided below.

PropertyValueSource
CAS Number 1257861-04-3[1]
Molecular Formula C₇H₉BrN₂O₂[1]
Molecular Weight 233.06 g/mol [1]
Predicted Density 1.576±0.06 g/cm³[1]
Predicted Boiling Point 337.5±37.0 °C[1]

Application in the Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

This compound is a versatile precursor for the synthesis of a wide range of pyrazole carboxamide-based fungicides. The general synthetic approach involves a three-step sequence:

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Activation of the carboxylic acid, typically by conversion to the acid chloride.

  • Amidation via reaction of the activated pyrazole with a selected aniline derivative.

This modular approach allows for the late-stage introduction of diverse aniline fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of fungicidal potency and spectrum.[6][7]

The Significance of the 3-Bromo and 4-Methyl Substitution

The substitution pattern on the pyrazole ring is crucial for the efficacy of SDHI fungicides. The 3-position substituent, in this case, a bromine atom, plays a significant role in the binding of the inhibitor to the SDH enzyme complex. Halogen atoms at this position are common in potent SDHI fungicides. The 4-methyl group can also influence the molecule's conformation and interaction with the target enzyme. The strategic placement of these substituents is a key aspect of the rational design of modern fungicides.[6]

Synthetic Workflow and Protocols

The following section provides detailed, step-by-step protocols for the conversion of this compound into a generic pyrazole carboxamide fungicide.

Visualizing the Synthetic Workflow

G cluster_0 Core Synthesis Pathway A Ethyl 3-bromo-4-methyl-1H- pyrazole-5-carboxylate B 3-Bromo-4-methyl-1H- pyrazole-5-carboxylic acid A->B Step 1: Hydrolysis (e.g., LiOH, THF/H₂O) C 3-Bromo-4-methyl-1H- pyrazole-5-carbonyl chloride B->C Step 2: Activation (e.g., SOCl₂, cat. DMF) D N-(Aryl)-3-bromo-4-methyl-1H- pyrazole-5-carboxamide (Final Product) C->D Step 3: Amidation (Substituted Aniline, Base)

Caption: Synthetic workflow from the starting ester to the final pyrazole carboxamide.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate for amide bond formation.[8]

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a fundamental step to enable the subsequent activation and amidation. Saponification using a base like lithium hydroxide or sodium hydroxide is a common and effective method.[8][9] The use of a co-solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (1 M solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.

Protocol 2: Synthesis of 3-Bromo-4-methyl-1H-pyrazole-5-carbonyl chloride

Objective: To activate the carboxylic acid for the subsequent amidation reaction.

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a standard procedure for facilitating amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this transformation.[8][10] A catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction via the formation of the Vilsmeier reagent.

Materials:

  • 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, nitrogen-purged round-bottom flask, suspend the 3-bromo-4-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred suspension. Gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the suspension becomes a clear solution.

  • Remove the solvent and excess reagent in vacuo to obtain the crude 3-bromo-4-methyl-1H-pyrazole-5-carbonyl chloride. This product is typically used immediately in the next step without purification due to its moisture sensitivity.

Protocol 3: Amidation to Form N-(Aryl)-3-bromo-4-methyl-1H-pyrazole-5-carboxamide

Objective: To synthesize the final pyrazole carboxamide active ingredient.

Rationale: This step involves the nucleophilic acyl substitution of the acid chloride with a desired substituted aniline. The choice of aniline is critical as it forms the other key part of the pharmacophore for SDHI fungicides.[7] A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction.[2]

Materials:

  • Crude 3-bromo-4-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 2) (1.0 eq)

  • Substituted aniline (e.g., 2-amino-3',4',5'-trifluorobiphenyl for a fluxapyroxad analogue) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) (2.0 eq)

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude acid chloride from Protocol 2 in fresh anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, dissolve the chosen substituted aniline (1.1 equivalents) and triethylamine (2.0 equivalents) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(aryl)-3-bromo-4-methyl-1H-pyrazole-5-carboxamide.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of the synthesized pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[5]

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e⁻ transfer Fungicide Pyrazole Carboxamide (SDHI) Fungicide->SDH Inhibition UQH2 Ubiquinol (QH₂) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII

Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[5] This interruption of the respiratory process leads to a depletion of cellular ATP, ultimately causing fungal cell death.

Representative Data

The following table provides representative analytical data for compounds structurally similar to those described in the protocols. Actual results may vary.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)HRMS (ESI) m/z
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate 4.35 (q, 2H), 3.85 (s, 3H), 2.30 (s, 3H), 1.38 (t, 3H)162.5, 148.1, 140.2, 108.5, 60.5, 39.1, 13.8, 11.2Found: 183.1128 [M+H]⁺
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 10.5 (br s, 1H), 6.70 (s, 1H), 3.90 (s, 3H), 2.35 (s, 3H)165.1, 149.3, 141.0, 109.2, 39.5, 11.5Found: 155.0607 [M+H]⁺
N-(biphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide 8.54 (s, 1H), 8.15 (dd, 1H), 8.05 (s, 1H), 7.80 (m, 1H), 7.35 (m, 3H), 7.05 (m, 1H), 6.83 (t, 1H), 3.96 (s, 3H)159.4, 143.9, 140.2, 138.5, 135.6, 131.9, 129.4, 123.1, 122.9, 122.2, 116.2, 111.3, 60.2, 39.5Found: 397.1083 [M+H]⁺

Note: Data is for illustrative purposes and is based on compounds with similar core structures. Spectroscopic data for the specific title compound and its derivatives should be obtained and verified experimentally.[6][11][12][13]

Conclusion

This compound is a valuable and strategically designed intermediate in the field of crop protection chemistry. Its utility in the modular synthesis of potent pyrazole carboxamide SDHI fungicides makes it a compound of significant interest to researchers and process chemists in the agrochemical industry. The protocols and scientific context provided herein offer a comprehensive guide for its application in the development of next-generation fungicidal agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with Substituted Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving substituted bromopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized key literature and field-proven insights to help you navigate the complexities of these powerful cross-coupling reactions.

Troubleshooting Guide: Addressing Common Experimental Challenges

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, but its application to nitrogen-containing heterocycles like pyrazoles can present unique challenges.[1][2] This section addresses specific issues you may encounter and provides actionable solutions grounded in mechanistic understanding.

Issue 1: Low to No Product Yield

Low yields are a frequent frustration in Suzuki couplings with bromopyrazoles. The root cause often lies in the electronic nature of the pyrazole ring and its interaction with the palladium catalyst.[3]

Potential Causes & Recommended Solutions:

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to catalyst poisoning and deactivation.[1] This is particularly problematic for unprotected N-H pyrazoles.

    • Solution 1: Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos can sterically shield the palladium center, preventing coordination with the pyrazole nitrogen.[3][4] These ligands also promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Solution 2: Utilize Pre-catalysts: Modern pre-catalysts, like the XPhos-derived P1 precatalyst, can provide higher yields by ensuring the formation of the active Pd(0) species.[4]

    • Solution 3: N-Protection of the Pyrazole: If feasible for your synthetic route, protecting the pyrazole nitrogen with groups like BOC or SEM can prevent catalyst inhibition and suppress side reactions like dehalogenation.[6]

  • Inefficient Oxidative Addition: The C-Br bond on the pyrazole ring may be less reactive compared to other aryl bromides, leading to a slow rate-determining oxidative addition step.[3]

    • Solution: Optimize Reaction Temperature and Catalyst System: Increasing the reaction temperature can overcome the activation energy barrier for oxidative addition. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands is crucial.[7][8] For less reactive bromides, more electron-rich and bulky ligands are often beneficial.[3]

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.[3][9][10]

    • Solution: Screen a Range of Conditions: A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent system such as 1,4-dioxane/water or toluene/water.[4][11] The water is essential for dissolving the inorganic base and activating the boronic acid species.[7][12] For sensitive substrates, weaker bases or alternative solvent systems may be necessary.

Issue 2: Presence of Significant Side Products

The appearance of unexpected peaks in your analytical data often points to competing side reactions. Identifying these byproducts is the first step toward their mitigation.

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[1] This is a significant issue, especially with electron-deficient heteroaryl boronic acids.[1]

    • Mitigation 1: Use Anhydrous Solvents and Proper Degassing: Meticulously dried solvents and thorough degassing of the reaction mixture to remove oxygen can minimize this side reaction.[3]

    • Mitigation 2: Employ More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids.[3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the bromopyrazole.[1] The presence of oxygen can promote the homocoupling of boronic acids.[1]

    • Mitigation: Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are thoroughly degassed.[3][13]

  • Dehalogenation: The bromopyrazole starting material can be reduced to the corresponding pyrazole, a process known as dehalogenation or hydrodehalogenation.[6][7]

    • Mitigation: Re-evaluate Reaction Components: This side reaction can sometimes be promoted by certain bases or solvents. Screening different bases and ensuring the purity of all reagents is recommended. N-protection of the pyrazole has also been shown to suppress dehalogenation.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of setting up and running Suzuki coupling reactions with substituted bromopyrazoles.

Q1: Which palladium catalyst and ligand combination is a good starting point for my substituted bromopyrazole?

A1: For N-unprotected bromopyrazoles, a robust starting point is a combination of a palladium pre-catalyst with a bulky, electron-rich biarylphosphine ligand. For instance, using an XPhos-derived precatalyst has shown good to very good yields (61-86%) for the coupling of 3- and 4-bromopyrazoles.[4] Alternatively, a system generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos is also a strong choice.[4]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in the transmetalation step.[5][12] For many Suzuki couplings with bromopyrazoles, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective choices.[4][9] The choice may depend on the specific substituents on your pyrazole and boronic acid. It is often beneficial to screen a small number of bases to find the optimal one for your system.

Q3: What is the ideal solvent system?

A3: A mixture of an organic solvent and water is typically used.[7] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[7][14] The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[7] The ratio of organic solvent to water can also be optimized.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring reaction progress.[15] It is advisable to run a co-spot of your starting material alongside the reaction mixture on the TLC plate for accurate comparison.

Q5: What are the best practices for product purification?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic salts.[15] The crude product is then purified by column chromatography on silica gel.[2][15][16] The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of your product.[2][15]

Data & Protocols

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Bromopyrazoles
Catalyst/Pre-catalystLigandBaseSolvent SystemTypical Temp. (°C)NotesReference
Pd₂(dba)₃SPhos or XPhosK₃PO₄Dioxane/H₂O100Effective for unprotected N-H pyrazoles.[4]
XPhos Pre-catalyst (P1)-K₃PO₄Dioxane/H₂O100Can provide higher yields for challenging substrates.[4]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80A more "classical" system, may require optimization.[15]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-80A common catalyst, but may be less effective for hindered or electron-rich substrates.[9]
Experimental Protocol: General Procedure for Suzuki Coupling of a Bromopyrazole
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrazole (1.0 equiv), the arylboronic acid or ester (1.2-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[4][15]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three to five times.[13][15]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos pre-catalyst, 1-7 mol%) and the ligand if required.[4] Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[4][15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][15]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]

Visual Guides

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product BromoPyrazole R¹-Br (Bromopyrazole) BromoPyrazole->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Catalyst Inhibition? start->check_catalyst check_conditions Suboptimal Conditions? check_catalyst->check_conditions No solution_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) check_catalyst->solution_ligand Yes check_side_reactions Side Reactions Prevalent? check_conditions->check_side_reactions No solution_temp Increase Reaction Temperature check_conditions->solution_temp Yes solution_reagents Use Anhydrous Solvents & Stable Boron Reagents check_side_reactions->solution_reagents Yes (Protodeboronation) solution_inert Ensure Rigorous Inert Atmosphere check_side_reactions->solution_inert Yes (Homocoupling) solution_precatalyst Use a Pre-catalyst solution_ligand->solution_precatalyst end Improved Yield solution_precatalyst->end solution_screen Screen Different Bases and Solvents solution_temp->solution_screen solution_screen->end solution_reagents->end solution_inert->end

Caption: A logical workflow for troubleshooting low yields in Suzuki couplings.

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of Ethyl 4-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of ethyl 4-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can enhance your reaction outcomes, improve yield, and ensure the desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of ethyl 4-methyl-1H-pyrazole-5-carboxylate?

The anticipated major product is ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. Electrophilic substitution on the pyrazole ring is highly regioselective. The C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack. However, in this starting material, the C4 position is already substituted with a methyl group. Therefore, the next most reactive position, C3, is where bromination is expected to occur.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

The formation of multiple products is a common issue. The most probable side reactions include:

  • Over-bromination: Dibromination of the pyrazole ring can occur, leading to the formation of ethyl 3,x-dibromo-4-methyl-1H-pyrazole-5-carboxylate. The second bromine atom will add to the remaining activated position on the ring.

  • N-Bromination: Although less common for pyrazoles compared to other heterocycles, bromination at one of the nitrogen atoms is a possibility, especially under certain conditions.

  • Benzylic Bromination: If using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator, bromination of the C4-methyl group can occur.

  • Degradation: Harsh reaction conditions can lead to the degradation of the pyrazole ring.

Q3: What factors influence the regioselectivity of pyrazole bromination?

The regioselectivity of electrophilic substitution on the pyrazole ring is governed by a combination of electronic and steric effects, as well as the reaction conditions.[1] The two nitrogen atoms within the ring direct the electron density, making the C4 position the most nucleophilic.[1][2] When the C4 position is blocked, as in your starting material, the C3 and C5 positions become the next likely sites for substitution. The specific substitution pattern is then influenced by the directing effects of the existing substituents (the C4-methyl and C5-ester groups) and the steric hindrance they present.

Q4: My reaction is sluggish or not going to completion. What could be the cause?

Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently activated brominating agent: The electrophilicity of the bromine source is crucial. Reagents like N-bromosuccinimide (NBS) may require an activator or specific solvent conditions to be effective.[3][4]

  • Low reaction temperature: While controlling temperature is important to minimize side reactions, excessively low temperatures can significantly slow down the reaction rate.

  • Poor solvent choice: The solvent can play a significant role in solubilizing the reactants and stabilizing the transition state. A solvent that does not adequately dissolve the starting material can hinder the reaction.

  • Deactivated substrate: The pyrazole ring's reactivity can be diminished if it is protonated, which can occur in strongly acidic media.[2]

Q5: After workup, I obtained an oily product instead of the expected solid. What should I do?

Obtaining an oil suggests the presence of impurities or residual solvent.[5] Here are some steps to address this:

  • Thoroughly remove the solvent: Ensure all reaction and extraction solvents are completely removed under reduced pressure.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like n-hexane.[3] This can help remove non-polar impurities and encourage the product to solidify.

  • Column chromatography: If trituration fails, purification by column chromatography is the most effective method to isolate the desired product from impurities.

  • Acid-base extraction: If the impurities are acidic or basic in nature, an appropriate aqueous wash during the workup can help remove them.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the bromination of ethyl 4-methyl-1H-pyrazole-5-carboxylate.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Reaction - Monitor the reaction closely by TLC. - Gradually increase the reaction temperature in small increments. - Increase the reaction time.Ensures the reaction has proceeded to completion without significant side product formation. Higher temperatures can increase the reaction rate, but must be balanced against the risk of side reactions.
Sub-optimal Brominating Agent - Consider using a more reactive brominating agent, such as bromine in acetic acid. - If using NBS, consider adding a catalytic amount of an acid or using a polar aprotic solvent like DMF.[3]Different brominating agents have varying reactivities. The choice of agent and conditions should be tailored to the substrate's reactivity. NBS can be activated by proton sources.[3]
Product Loss During Workup - Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. - Minimize the number of extraction and washing steps.The pyrazole ring has basic character and can be protonated, potentially increasing its solubility in the aqueous phase.
Problem 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Troubleshooting Strategy Scientific Rationale
Over-bromination - Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents). - Add the brominating agent slowly and at a low temperature (e.g., 0 °C).[3]Limiting the amount of the brominating agent reduces the likelihood of multiple brominations. Slow addition and low temperature help to control the reaction rate and improve selectivity.
N-Bromination - Ensure the reaction is performed under neutral or slightly acidic conditions. Strong bases can deprotonate the pyrazole N-H, increasing the nucleophilicity of the nitrogen.The neutral pyrazole is more likely to undergo C-bromination. The N-anion is highly reactive and can lead to N-bromination.
Benzylic Bromination - If using NBS, perform the reaction in the dark and avoid radical initiators (e.g., AIBN, benzoyl peroxide). - Use a polar solvent.NBS can participate in both electrophilic and radical bromination pathways. Radical bromination is favored by light and radical initiators and occurs at benzylic positions. Polar solvents favor the electrophilic pathway.
Problem 3: Product Purification Challenges
Potential Cause Troubleshooting Strategy Scientific Rationale
Co-eluting Impurities - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel).Different solvent polarities and stationary phases can alter the separation of compounds with similar polarities.
Product Instability on Silica Gel - Run the column quickly and avoid letting the product sit on the column for extended periods. - Consider deactivating the silica gel with a small amount of triethylamine in the eluent.Some nitrogen-containing compounds can be sensitive to the acidic nature of silica gel, leading to degradation.
Formation of an Inseparable Mixture of Regioisomers - Re-evaluate the reaction conditions to improve regioselectivity (see Problem 2). - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.If the electronic and steric factors governing regioselectivity are not strongly biased, a mixture of isomers can be difficult to avoid and separate.

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol is a starting point and may require optimization based on your specific experimental observations.

  • Dissolve the starting material: In a round-bottom flask, dissolve ethyl 4-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the reaction mixture: Place the flask in an ice bath and cool the solution to 0 °C.

  • Add NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.[3]

  • Monitor the reaction: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quench the reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Troubleshooting Purification by Trituration
  • Dissolve the crude oil: Dissolve the oily residue in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

  • Add a non-polar solvent: Slowly add a non-polar solvent in which the product is poorly soluble (e.g., n-hexane or pentane) while stirring vigorously.

  • Induce precipitation: Continue adding the non-polar solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Cool and collect: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with the cold non-polar solvent.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction and a common side reaction.

Desired Reaction SM Ethyl 4-methyl-1H- pyrazole-5-carboxylate Product Ethyl 3-bromo-4-methyl-1H- pyrazole-5-carboxylate SM->Product Electrophilic Substitution Br Br+

Caption: Desired electrophilic bromination at the C3 position.

Over-bromination Side Reaction Product Ethyl 3-bromo-4-methyl-1H- pyrazole-5-carboxylate SideProduct Dibrominated Product Product->SideProduct Further Bromination Br2 Excess Br+

Caption: Undesired over-bromination leading to a dibrominated side product.

References

Technical Support Center: Optimizing the Synthesis and Purification of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges in the synthesis and purification of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. Our goal is to provide actionable insights and robust protocols to help you improve both the yield and purity of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for this compound?

The most common and reliable method is a two-step synthesis. First, a Claisen condensation-type reaction between an appropriate β-ketoester precursor and hydrazine hydrate yields the pyrazole core, ethyl 4-methyl-1H-pyrazole-5-carboxylate[1][2]. The second step is the regioselective bromination of this intermediate at the C3 position. The choice of brominating agent and reaction conditions is critical for success in the second step.

Q2: My overall yield is consistently low. What are the most likely causes?

Low yields can typically be attributed to three main areas:

  • Incomplete Reaction: Either the initial pyrazole formation or the subsequent bromination may not have gone to completion. This is often due to suboptimal reaction time, temperature, or reagent stoichiometry.

  • Side Reactions: The formation of byproducts, such as over-brominated species or regioisomers, directly consumes your starting material and reduces the yield of the desired product. The pyrazole ring system is electron-rich, making it susceptible to various electrophilic attacks[3].

  • Product Loss During Workup and Purification: The product may have partial solubility in the aqueous phase during extraction, or it may be lost during recrystallization or chromatography if the procedures are not optimized.

Q3: What are the most common impurities I should expect to see?

The primary impurities to monitor for are:

  • Unreacted Starting Material: Residual ethyl 4-methyl-1H-pyrazole-5-carboxylate.

  • Over-brominated Product: Formation of a dibromo-pyrazole species.

  • Isomeric Byproducts: While bromination is generally regioselective for the C3 position in this system, trace amounts of other isomers can sometimes form depending on the conditions.

  • Hydrolyzed Product: Saponification of the ethyl ester to the corresponding carboxylic acid can occur if harsh basic or acidic conditions are used during workup, especially at elevated temperatures[4].

Q4: How can I best purify the final compound? Column chromatography or recrystallization?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is highly effective and economical for removing small amounts of impurities, especially on a larger scale. The key is identifying a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography is the preferred method for removing impurities with similar polarity to the product, such as isomeric byproducts or when the product is an oil. It provides excellent separation but can be more time-consuming and costly for large-scale purification[5][6].

Troubleshooting Guide: Synthesis & Workup

This section provides a problem-and-solution framework for issues encountered during the reaction and subsequent isolation.

Problem 1: Low Yield due to Incomplete Bromination

If you observe a significant amount of starting material (ethyl 4-methyl-1H-pyrazole-5-carboxylate) remaining after the reaction.

Potential Cause Proposed Solution & Scientific Rationale
Insufficient Reaction Time/Temp Gradually increase the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal endpoint.
Inactive Brominating Agent Use a fresh bottle of the brominating agent. N-Bromosuccinimide (NBS), for example, can degrade over time. Ensure it has been stored properly in a cool, dark, and dry place.
Incorrect Stoichiometry While a 1:1 stoichiometry is theoretically required, a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can help drive the reaction to completion. However, be cautious as a large excess can lead to over-bromination.
Choice of Brominating Agent If NBS is ineffective, consider using elemental bromine (Br₂). Br₂ is a stronger brominating agent but generates HBr as a byproduct, which may require a base or careful control. Copper(II) bromide (CuBr₂) is another alternative that can offer different selectivity and reactivity[7].
Problem 2: Formation of Significant Byproducts (Low Purity)

If your crude product analysis shows multiple spots on TLC or peaks in LCMS other than the starting material and desired product.

Potential Cause Proposed Solution & Scientific Rationale
Over-bromination This occurs when a second bromine atom is added to the pyrazole ring. Reduce the equivalents of the brominating agent to 1.0 or slightly less. Add the brominating agent slowly and portion-wise at a lower temperature (e.g., 0 °C) to maintain better control over the reaction's exotherm and selectivity[8].
Hydrolysis of Ethyl Ester Avoid prolonged exposure to strong acids or bases during the workup, especially with heating. If a basic wash is necessary (e.g., with sodium bicarbonate solution), perform it quickly with a cold solution to neutralize acid without promoting significant saponification[4].
Solvent Effects The choice of solvent can influence reactivity and selectivity. Acetonitrile or dichloromethane are common choices. Halogenated solvents can sometimes participate in radical reactions, so ensure your reaction is performed under an inert atmosphere if using radical initiators.
General Synthesis Workflow

The following diagram illustrates the typical sequence from starting materials to the purified final product.

cluster_synthesis Step 1: Pyrazole Formation cluster_bromination Step 2: Bromination cluster_purification Step 3: Purification A β-Ketoester Precursor + Hydrazine Hydrate B Reaction in EtOH/AcOH A->B C Ethyl 4-methyl-1H- pyrazole-5-carboxylate B->C D Brominating Agent (e.g., NBS in MeCN) C->D Regioselective Bromination E Crude Product Mixture D->E Regioselective Bromination F Aqueous Workup (Extraction) E->F G Purification Method (Chromatography or Recrystallization) F->G H Pure Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate G->H cluster_analysis cluster_solutions Start Reaction Outcome Unsatisfactory (Low Yield or Purity) CheckCrude Analyze Crude Mixture (TLC, LCMS, 1H NMR) Start->CheckCrude HighSM High % of Starting Material? CheckCrude->HighSM HighBP Significant Byproducts? CheckCrude->HighBP LowMass Low Crude Mass Recovery? CheckCrude->LowMass Sol_SM Increase Reaction Time/Temp Or Use Stronger Reagent HighSM->Sol_SM Yes Sol_BP Adjust Stoichiometry Control Temperature Change Solvent HighBP->Sol_BP Yes Sol_Mass Optimize Aqueous Workup Check pH and Solvent Volumes LowMass->Sol_Mass Yes

References

Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The pyrazole moiety is a significant pharmacophore, and its functionalization is key in medicinal chemistry.[1] This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials

The purity of your starting materials, especially the this compound and the boronic acid/ester (for Suzuki coupling), is crucial.[2] Impurities can poison the catalyst or interfere with the reaction.

  • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use. Confirm the integrity of the starting material by NMR or LC-MS.

2. Catalyst and Ligand Selection and Activity

The choice of palladium catalyst and ligand is critical for a successful cross-coupling reaction. The electron-rich nature of the pyrazole ring can sometimes inhibit the catalyst.[3] For bromopyrazoles, standard catalysts like Pd(PPh₃)₄ may not always be effective.

  • Recommendation: Employ catalyst systems known for their high activity with heteroaryl bromides. Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition step. Consider screening a panel of catalysts and ligands.[3][4]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11060-95A robust system for many heteroaryl halides.[3]
Pd₂(dba)₃XPhosK₂CO₃Dioxane10055-90Effective for sterically hindered substrates.[3][5]
PdCl₂(dppf)Cs₂CO₃DME80-9050-85A common choice for Suzuki couplings.
3. Reaction Conditions: Base, Solvent, and Temperature

The choice of base, solvent, and temperature can significantly impact the reaction outcome.

  • Base: The base plays a crucial role in the transmetalation step (in Suzuki coupling) and in neutralizing the acid generated during the reaction. The strength and solubility of the base are important factors.

    • Recommendation: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[5][6] The choice of base can be solvent-dependent. For instance, K₃PO₄ is often effective in toluene/water mixtures.

  • Solvent: The solvent must solubilize the reactants and be compatible with the reaction conditions.

    • Recommendation: Aprotic polar solvents like dioxane, THF, and DMF are frequently used.[6][7] Sometimes a mixture of solvents, such as toluene/water, is necessary.

  • Temperature: Suboptimal temperature can lead to incomplete reactions or degradation of products.

    • Recommendation: Most cross-coupling reactions require heating.[2] Optimization of the reaction temperature is key. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and temperature.[2]

4. Reaction Monitoring

Inadequate monitoring can result in stopping the reaction too early or too late.

  • Recommendation: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid (in Suzuki coupling) or debrominated starting material. How can I minimize these?

Answer: The formation of side products is a common challenge. Here’s how to address it:

1. Homocoupling of Boronic Acid

This side reaction is often promoted by the presence of oxygen.

  • Recommendation: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Degas the solvent and reactants thoroughly before starting the reaction.

2. Debromination of the Pyrazole

The C-Br bond on the pyrazole can sometimes be reduced, leading to the formation of ethyl 4-methyl-1H-pyrazole-5-carboxylate.

  • Recommendation:

    • Ligand Choice: Using bulky, electron-rich ligands can sometimes suppress this side reaction.[8][9]

    • Base: A weaker base might be beneficial if debromination is a significant issue.

    • Temperature: Lowering the reaction temperature may also reduce the rate of debromination.

Issue 3: Reaction Stalls or Incomplete Conversion

Question: My reaction starts but then stalls, leaving a significant amount of starting material unreacted. What could be the cause?

Answer: A stalled reaction can be due to several factors related to catalyst stability and reactant integrity.

1. Catalyst Decomposition

The palladium catalyst can decompose over the course of the reaction, especially at high temperatures.

  • Recommendation:

    • Use a more robust catalyst system: Some modern pre-catalysts are designed for higher stability.

    • Add fresh catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can help drive it to completion.

2. Boronic Acid Decomposition (Suzuki Coupling)

Boronic acids can be unstable under prolonged heating, leading to protodeborylation.

  • Recommendation:

    • Use a boronic ester: Pinacol esters of boronic acids are often more stable than the corresponding acids.

    • Add the boronic acid in portions: This can help maintain a sufficient concentration of the active coupling partner throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general applicability of cross-coupling reactions with this compound?

This substrate is suitable for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[4][7]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[10][11]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[12][13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[14][15]

Q2: How does the N-H proton on the pyrazole ring affect the reaction?

The free N-H group on the pyrazole can potentially coordinate to the palladium center, which can sometimes inhibit the catalytic cycle.[5]

  • Recommendation: In cases of low reactivity, N-protection of the pyrazole might be considered. However, many successful couplings are reported with unprotected N-H pyrazoles.[5] The choice of base is also important, as it can deprotonate the N-H, which may influence the reaction.

Q3: Are there any specific work-up procedures recommended for these reactions?

A proper work-up is crucial to remove the catalyst and inorganic salts.[2]

  • General Procedure:

    • Quench the reaction (e.g., with water or saturated ammonium chloride).

    • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Q4: Can microwave irradiation be used to accelerate these reactions?

Yes, microwave-assisted synthesis can be a very effective method for accelerating cross-coupling reactions, often leading to shorter reaction times and improved yields.[8][9]

Visualizing the Troubleshooting Process

Logical Flow for Troubleshooting Low Yield

TroubleshootingFlow Start Low/No Yield Purity Check Starting Material Purity Start->Purity Initial Check Purity->Start If Impure, Purify & Repeat Catalyst Evaluate Catalyst & Ligand System Purity->Catalyst If Pure Catalyst->Start Screen New Systems Conditions Optimize Reaction Conditions Catalyst->Conditions If System is Appropriate Conditions->Start Re-evaluate Base, Solvent, Temp. Monitor Monitor Reaction Progress Conditions->Monitor If Still Low Yield Success Successful Reaction Monitor->Success If Optimized CatalyticCycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)-R' Ln OxAdd->Transmetal Transmetalation (R'-M) RedElim Pd(0)Ln Transmetal->RedElim Reductive Elimination RedElim->Pd0 Product (R-R')

References

stability issues of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center for this compound (CAS: 1257861-04-3). As a key building block in modern drug discovery and agrochemical synthesis, understanding its reactivity and stability is paramount to achieving successful experimental outcomes.[1][2] This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound.

As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and field-proven insights to provide not just protocols, but the causal logic behind them.

Troubleshooting Guide: Addressing In-Reaction Instability

This section directly addresses specific issues you may encounter during a reaction, providing diagnostic questions and actionable solutions to get your synthesis back on track.

Question 1: I'm seeing low yields or reaction failure in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's going wrong?

This is a common issue when working with N-heterocyclic compounds. The challenges with substrates like this compound are often multifaceted.[3]

Possible Causes & Solutions:

  • Catalyst Inhibition/Chelation: The pyridine-like N2 nitrogen on the pyrazole ring can coordinate to the palladium center, acting as a ligand and inhibiting the catalytic cycle.[3] Similarly, the adjacent N-H group can form a chelate with the metal, preventing the necessary oxidative addition or transmetalation steps.[3]

    • Expert Recommendation: Employ catalyst systems specifically designed for heteroaromatic substrates. Sterically demanding and electron-rich biarylphosphine ligands are highly effective. Ligands like AdBrettPhos, RuPhos, and XPhos have demonstrated success in coupling with bromoimidazoles and bromopyrazoles by creating a bulky coordination sphere around the palladium that favors the desired catalytic pathway over catalyst inhibition.[3][4]

  • Base-Induced Ester Hydrolysis: Many cross-coupling reactions require a base, which can unfortunately also catalyze the hydrolysis of the ethyl ester, especially at elevated temperatures. This leads to the formation of the corresponding carboxylic acid, reducing the yield of your desired product.

    • Expert Recommendation: Opt for milder bases. Instead of strong bases like NaOH or KOH, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] These are often sufficient to facilitate the catalytic cycle while minimizing ester cleavage. Running the reaction at the lowest effective temperature can also mitigate this side reaction.

  • Reductive Debromination: You may observe the formation of ethyl 4-methyl-1H-pyrazole-5-carboxylate as a significant byproduct. This occurs when the bromo-pyrazole undergoes reductive dehalogenation instead of cross-coupling.

    • Expert Recommendation: This side reaction is often promoted by catalyst systems that are too active or by impurities in the reaction mixture. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Sometimes, adjusting the ligand-to-metal ratio or adding a catalytic amount of a copper(I) co-catalyst can suppress this pathway.

Question 2: My reaction is producing a complex mixture of isomers and unexpected side products. How can I improve selectivity?

The pyrazole ring has multiple reactive sites, and a lack of regioselectivity is a frequent challenge.

Possible Causes & Solutions:

  • N-H Reactivity: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated by the base in your reaction.[6] This makes the N1 position a potent nucleophile, leading to undesired N-alkylation or N-arylation, competing with the desired reaction at the C3-bromo position.

    • Expert Recommendation: Protect the N1 position. Introducing a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can completely block this competing reaction pathway.[7] The SEM group, in particular, has been used effectively in strategies for sequential, regioselective C-H functionalization of pyrazoles.[7]

  • Electrophilic Attack at C4: While the C3 position is substituted with bromine, the C4 position is electron-rich and represents the most nucleophilic carbon on the ring, making it susceptible to electrophilic substitution.[7][8] Under certain conditions, reagents in your mixture could lead to unwanted reactions at this site.

    • Expert Recommendation: This is less common when the goal is to react at the C3-Br bond, but it's a possibility to consider if you are using electrophilic additives. The presence of the methyl group at C4 already provides some steric hindrance, but careful selection of neutral or mildly basic conditions is key.

The following workflow can help diagnose the source of low yields or side products.

G start Low Yield or Side Product Formation cond1 Reaction Type? start->cond1 coupling Pd Cross-Coupling cond1->coupling Metal-Catalyzed snar Nucleophilic Substitution cond1->snar Non-Catalyzed coupling_q1 Side Product Observed? coupling->coupling_q1 debromination Debrominated Product (Loss of Br) coupling_q1->debromination Yes hydrolysis Ester Hydrolysis Product (-COOH instead of -COOEt) coupling_q1->hydrolysis Yes n_alkylation N-Alkylation/ N-Arylation Product coupling_q1->n_alkylation Yes sol_debromination Solution: - Use inert atmosphere - Adjust catalyst/ligand ratio - Consider Cu(I) co-catalyst debromination->sol_debromination sol_hydrolysis Solution: - Use milder base (K₂CO₃) - Lower reaction temperature hydrolysis->sol_hydrolysis sol_n_alkylation Solution: - Protect N1 position (Boc, SEM) - Use bulky ligands n_alkylation->sol_n_alkylation snar_q1 Reaction Conditions? snar->snar_q1 harsh_cond Strong Base / High Temp snar_q1->harsh_cond mild_cond Mild Conditions snar_q1->mild_cond sol_harsh Cause: Ester Hydrolysis or Ring Degradation Solution: Use milder base, lower temperature, protect N1. harsh_cond->sol_harsh sol_mild Cause: Low Reactivity Solution: Consider Pd-catalysis (Buchwald-Hartwig amination) instead of direct SNAr. mild_cond->sol_mild

Caption: Troubleshooting workflow for common synthetic issues.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the handling, storage, and fundamental reactivity of this compound.

Q1: What are the optimal storage conditions for this compound? To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. This minimizes exposure to moisture, which can cause hydrolysis of the ester, and light, which can potentially promote degradation over time.

Q2: How stable is the compound in acidic and basic aqueous solutions? The primary point of instability is the ethyl ester functionality, which is susceptible to hydrolysis.

  • Acidic Conditions: Under strongly acidic conditions (pH < 2) and elevated temperatures, acid-catalyzed hydrolysis to the carboxylic acid can occur.

  • Basic Conditions: The compound is particularly sensitive to basic conditions (pH > 9). Base-catalyzed hydrolysis (saponification) can proceed even at room temperature and is significantly accelerated upon heating.[9]

  • Neutral Conditions: The compound exhibits good stability at neutral pH (pH 6-8) at room temperature.

The pyrazole ring itself is generally robust but can be susceptible to degradation under harsh acidic or basic conditions, especially at high temperatures.[10]

ConditionTemperatureStability OutlookPrimary Degradation Pathway
Strongly Acidic (pH < 2) Room TempModerateSlow Ester Hydrolysis
High Temp (>60°C)LowRapid Ester Hydrolysis
Neutral (pH 6-8) Room TempHighMinimal Degradation
High Temp (>60°C)ModerateSlow Ester Hydrolysis
Strongly Basic (pH > 9) Room TempModerate to LowEster Hydrolysis (Saponification)
High Temp (>60°C)Very LowRapid Ester Hydrolysis

Q3: Can the bromine at the C3 position be displaced directly by a nucleophile? Direct nucleophilic aromatic substitution (SNAr) on the C3-Br bond is generally difficult. The pyrazole ring is considered an electron-rich heterocycle, which disfavors direct attack by nucleophiles.[11] Successful substitution at this position typically requires one of the following:

  • Palladium-Catalyzed Cross-Coupling: This is the most common and effective method, using reactions like Buchwald-Hartwig amination for C-N bond formation or Suzuki/Stille coupling for C-C bond formation.[5][12][13]

  • Activation: In some cases, N-arylation or the presence of strongly electron-withdrawing groups can activate the ring towards nucleophilic attack, but this is not the case for the parent compound.

Q4: What are the primary degradation pathways I should be aware of? Besides the aforementioned ester hydrolysis, thermal decomposition is a consideration at very high temperatures (>200-250°C), though pyrazoles are known for good thermal stability.[14][15] In the context of transition metal catalysis, reductive debromination is a key reaction-specific degradation pathway to monitor.

G cluster_0 Primary Degradation Pathways cluster_1 Hydrolytic Pathway cluster_2 Reductive Pathway start Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate hydrolysis Ester Hydrolysis (H⁺ or OH⁻ catalysis) start->hydrolysis reduction Reductive Debromination (e.g., during Pd-catalysis) start->reduction product1 3-bromo-4-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->product1 product2 Ethyl 4-methyl- 1H-pyrazole-5-carboxylate reduction->product2

Caption: Major degradation pathways for the title compound.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions with ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate. The following sections are designed to address specific experimental challenges and provide robust, field-proven protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of this compound. The question-and-answer format is designed to provide direct solutions to specific experimental problems.

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura couplings of pyrazole derivatives is a frequent challenge. The primary reasons often revolve around the catalyst system and reaction conditions. Pyrazoles, being N-heterocycles, can act as ligands themselves and poison the palladium catalyst, leading to deactivation.[1][2]

Here are the key areas to investigate:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough. For electron-rich N-heterocycles like pyrazoles, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Consider switching to more advanced catalyst systems.[3][4]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions or incomplete reaction. For pyrazole substrates, inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[4][5]

  • Solvent System: Ensure your solvent system (e.g., dioxane/water, toluene/water) provides adequate solubility for all reactants, including the inorganic base. Poor solubility can significantly hinder the reaction rate.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents are properly degassed.[2]

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated starting material. How can I minimize this side reaction?

A2: Debromination, or hydrodehalogenation, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich heteroaryl bromides like your pyrazole substrate.[6][7] This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the pyrazole to replace the bromine with a hydrogen.

To minimize debromination, consider the following:

  • Ligand Selection: Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination of the cross-coupled product over the debromination pathway.[4]

  • Choice of Base: Some bases can be a source of hydrides or promote the formation of Pd-H species. If you are using a base like an alkoxide, consider switching to a carbonate or phosphate base.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of debromination. Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.

  • Purity of Reagents: Ensure your boronic acid is pure and not partially decomposed, as this can lead to side reactions.

Q3: For a Buchwald-Hartwig amination, my reaction is sluggish when using a primary amine. What adjustments should I make?

A3: Buchwald-Hartwig aminations with heteroaryl bromides can be challenging. The nitrogen on the pyrazole ring can interfere with the catalyst. For the amination of bromopyrazoles with primary amines, a robust catalyst system is essential.

  • Catalyst System: A highly effective system for this transformation is a palladium precatalyst paired with a bulky biarylphosphine ligand like tBuBrettPhos.[8][9]

  • Base: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is often a good choice for these couplings.[9]

  • Solvent: Anhydrous, ethereal solvents like THF are typically used.

  • Temperature: These reactions may require elevated temperatures (e.g., 80 °C) to proceed at a reasonable rate.[9]

Q4: I am attempting a Sonogashira coupling, but I am getting a lot of homocoupling of my alkyne (Glaser coupling). What are the best conditions to avoid this?

A4: Homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst.[10] To avoid this, you can use a copper-free protocol.

  • Copper-Free Conditions: There are numerous copper-free Sonogashira protocols available. These typically rely on a palladium catalyst and an amine base in a suitable solvent.[11][12]

  • Catalyst and Ligand: A catalyst system like Pd(PPh₃)₂Cl₂ can be effective. The choice of amine base is also important, with triethylamine or diisopropylamine being common choices.

  • Reaction Conditions: Running the reaction under dilute conditions and adding the alkyne slowly can also help to minimize homocoupling.

Q5: When setting up a Heck coupling with an acrylate, what are the key parameters to consider for success?

A5: The Heck reaction is a powerful tool for C-C bond formation. For a successful coupling of your bromopyrazole with an acrylate, consider the following:

  • Catalyst: A simple palladium source like Pd(OAc)₂ or a pre-catalyst can be used.

  • Ligand: While some Heck reactions can be run ligandless, the use of a phosphine ligand can improve yields and selectivity.[13]

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is typically used to neutralize the HBr generated in the reaction.

  • Solvent: A polar aprotic solvent like DMF or DMA is often a good choice.

  • Temperature: Heck reactions usually require elevated temperatures (e.g., 80-120 °C).

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is paramount for a successful coupling reaction with this compound. The following table provides a comparative guide for different coupling reactions.

Coupling ReactionRecommended Catalyst SystemRationale & Key Considerations
Suzuki-Miyaura Pre-catalyst: XPhos Pd G2 or RuPhos-Pd G2Ligand: XPhos or RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting the difficult oxidative addition step with the electron-rich pyrazole ring and preventing catalyst deactivation.[3][4]
Buchwald-Hartwig Pre-catalyst: tBuBrettPhos Pd G3Ligand: tBuBrettPhosThis system is highly active for the amination of N-heterocyclic bromides, even with challenging primary amines.[8][9]
Sonogashira Catalyst: Pd(PPh₃)₂Cl₂Co-catalyst: CuI (optional, for traditional protocol)For copper-free conditions, a robust palladium catalyst is sufficient. The amine base plays a crucial role in the catalytic cycle.[11][12]
Heck Catalyst: Pd(OAc)₂Ligand: PPh₃ (optional)Can often be performed with a simple palladium salt, but the addition of a ligand can improve performance.[13]

Experimental Protocols

The following are detailed, step-by-step protocols for common coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the pyrazole starting material.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is for the coupling of this compound with a primary amine.

  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 2 mol%) and the ligand (tBuBrettPhos, 4 mol%).

  • Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 equiv.) and the base (e.g., LHMDS, 2.2 equiv.).[9] Then add the primary amine (1.2 equiv.) followed by the degassed solvent (e.g., THF) to achieve a concentration of ~0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, allow the reaction to cool to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualized Workflows and Decision Trees

The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for catalyst selection and troubleshooting.

Catalyst_Selection_Workflow cluster_start Define Coupling Reaction cluster_decision Catalyst System Selection cluster_catalyst Recommended Catalysts cluster_end Reaction Outcome Start Identify Coupling Partners: - this compound - Nucleophile (Boronic Acid, Amine, Alkyne, Alkene) Coupling_Type Select Coupling Type Start->Coupling_Type Suzuki Suzuki-Miyaura Coupling_Type->Suzuki Boronic Acid Buchwald Buchwald-Hartwig Coupling_Type->Buchwald Amine Sonogashira Sonogashira Coupling_Type->Sonogashira Alkyne Heck Heck Coupling_Type->Heck Alkene Catalyst_Suzuki XPhos Pd G2 / RuPhos-Pd G2 Base: K3PO4 Solvent: Dioxane/H2O Suzuki->Catalyst_Suzuki Catalyst_Buchwald tBuBrettPhos Pd G3 Base: LHMDS Solvent: THF Buchwald->Catalyst_Buchwald Catalyst_Sonogashira Pd(PPh3)2Cl2 / CuI (optional) Base: Amine (e.g., TEA) Solvent: Toluene Sonogashira->Catalyst_Sonogashira Catalyst_Heck Pd(OAc)2 / PPh3 (optional) Base: K2CO3 Solvent: DMF Heck->Catalyst_Heck Proceed Proceed to Experimental Protocol Catalyst_Suzuki->Proceed Catalyst_Buchwald->Proceed Catalyst_Sonogashira->Proceed Catalyst_Heck->Proceed

Caption: Workflow for initial catalyst system selection based on the desired coupling reaction.

Troubleshooting_Flowchart cluster_problem Problem Identification cluster_analysis Analysis of Side Products cluster_solutions Corrective Actions Problem Low or No Conversion Side_Product Analyze Crude Reaction Mixture (TLC, LC-MS) Problem->Side_Product Debromination Debromination Observed? Side_Product->Debromination Catalyst_Decomposition Palladium Black Formation? Side_Product->Catalyst_Decomposition Debromination->Catalyst_Decomposition No Solution_Debromination Switch to Bulky Ligand (XPhos) Lower Temperature Change Base Debromination->Solution_Debromination Yes Solution_Decomposition Use Bulky Ligand Ensure Strict Inert Atmosphere Lower Temperature Catalyst_Decomposition->Solution_Decomposition Yes Solution_General Switch to Bulky, Electron-Rich Ligand Screen Different Bases (K3PO4, K2CO3) Ensure Reagent Purity & Dry Solvents Catalyst_Decomposition->Solution_General No

Caption: Decision tree for troubleshooting low conversion in coupling reactions.

References

Validation & Comparative

A Researcher's Guide to Catalytic Systems for Suzuki Coupling with Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison for Drug Development and Medicinal Chemistry Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[4][5] Pyrazole-containing compounds, in particular, are of significant interest in drug discovery due to their diverse biological activities.[6][7] However, the Suzuki coupling of bromopyrazoles presents unique challenges, including catalyst inhibition by the nitrogen-rich heterocycle and the potential for unwanted side reactions.[2][7][8]

This guide offers a comprehensive comparison of catalytic systems for the Suzuki coupling of bromopyrazoles, providing researchers with the insights needed to select the optimal conditions for their specific substrates. We will delve into the critical components of the catalytic system—the palladium source, ligands, bases, and solvents—and provide supporting data and experimental protocols to inform your synthetic strategy.

The Challenge of Coupling Bromopyrazoles

The nitrogen atoms in the pyrazole ring can act as Lewis bases, coordinating to the palladium center and potentially deactivating the catalyst.[2][8] Furthermore, unprotected N-H groups on the pyrazole ring can react with the base, leading to catalyst inhibition and reduced yields.[7] The electronic nature of the pyrazole ring and the position of the bromine atom also significantly influence reactivity. Electron-rich pyrazoles can be challenging substrates, and steric hindrance around the coupling site can impede the reaction.[6] Common side reactions include protodeboronation of the boronic acid partner and dehalogenation of the bromopyrazole starting material.[2][9][10]

The Catalytic System: A Component-by-Component Analysis

The success of a Suzuki coupling reaction hinges on the careful selection of each component of the catalytic system.

Palladium Precatalysts: The Heart of the Reaction

While various palladium sources can be used, Pd(0) species are the active catalysts that enter the catalytic cycle.[11][12] Common precatalysts include Pd(PPh₃)₄ and Pd₂(dba)₃, which generate the active Pd(0) species in situ. More advanced precatalysts, such as those developed by Buchwald and others, offer improved stability and activity, especially for challenging substrates.[13] These often feature a palladium(II) center complexed with a bulky phosphine ligand, which is readily reduced to the active Pd(0) catalyst under the reaction conditions.

Ligands: The Key to Reactivity and Selectivity

The choice of ligand is arguably the most critical factor in achieving a successful Suzuki coupling with bromopyrazoles. The ligand stabilizes the palladium catalyst, influences its reactivity, and can mitigate challenges associated with heteroaryl substrates.

Phosphine Ligands: Bulky, electron-rich phosphine ligands are the workhorses of Suzuki coupling.[14][15][16] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃) families have proven highly effective for coupling heteroaryl halides.[7][9] These ligands promote the oxidative addition of the bromopyrazole to the palladium center and facilitate the reductive elimination step to form the desired product. Pyrazole-based P,N-ligands have also been developed and shown to be effective in Suzuki coupling reactions.[17]

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form highly stable and active palladium complexes.[18][19][20][21] They are often more resistant to oxidation than phosphine ligands and can be particularly effective for coupling sterically hindered or electron-rich substrates.

Bases: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[22] It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction outcome, and its strength and solubility are important considerations.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are effective for a wide range of substrates.[1][4]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) or diethylamine (DEA) may be employed.[23]

Solvents: The Reaction Medium

The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents are generally preferred for Suzuki couplings.

  • Ethereal Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and dimethoxyethane (DME) are frequently used.[1][4][24]

  • Aromatic Solvents: Toluene is another common choice.

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, as water can enhance the solubility of the base and facilitate the formation of the active boronate species.[5][24][25]

Comparative Performance of Catalytic Systems

The following table summarizes representative catalytic systems and their performance in the Suzuki coupling of bromopyrazoles and related heteroaryl bromides, based on literature data.

Catalyst/PrecatalystLigandBaseSolventSubstrateCoupling PartnerTemp (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acid802High[4]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acids70-80-Good[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene4-Bromo-1H-pyrazolePhenylboronic acid801285[7]
XPhos Pd G2XPhosK₂CO₃EtOH/H₂OHalogenated aminopyrazolesStyryl boronic acidsMW-Good[9]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane/H₂OHeteroaryl bromidesPotassium heteroaryltrifluoroborates10012-24Good-Excellent[26]

Experimental Protocols

Below are representative, detailed experimental protocols for the Suzuki coupling of a bromopyrazole.

Protocol 1: Conventional Heating

Materials:

  • Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Schlenk tube or round-bottom flask

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • Same as Protocol 1, with a microwave-safe reaction vial.

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the bromopyrazole, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.[4]

Visualizing the Process

To better understand the reaction and experimental workflow, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L_n B [Ar-Pd(II)(X)L_n] Oxidative Addition Complex A->B Ar-X C [Ar-Pd(II)(Ar')L_n] Transmetalation Complex B->C Ar'-B(OH)₂ Base C->A Reductive Elimination D Ar-Ar' Coupled Product C->D ArX Ar-X (Bromopyrazole) ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base Experimental_Workflow start Start setup Reaction Setup: Combine Reactants, Catalyst, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Work-up: Extraction and Washing monitor->workup purify Purification: Column Chromatography workup->purify end Characterize Product purify->end Catalyst_Selection_Tree start Substrate Analysis (Bromopyrazole) steric Sterically Hindered? start->steric electronic Electron Rich or Deficient? start->electronic nh_group Unprotected N-H? start->nh_group steric_yes Yes steric->steric_yes Yes steric_no No steric->steric_no No electronic_rich Rich electronic->electronic_rich Rich electronic_deficient Deficient electronic->electronic_deficient Deficient nh_yes Yes nh_group->nh_yes Yes nh_no No nh_group->nh_no No ligand_steric Consider Bulky Ligands: - Buchwald type (e.g., XPhos) - NHC Ligands steric_yes->ligand_steric ligand_electronic_rich Use Electron-Rich Ligands: - Buchwald type - NHC Ligands electronic_rich->ligand_electronic_rich ligand_electronic_deficient Standard Phosphine Ligands may be sufficient (e.g., PPh₃) electronic_deficient->ligand_electronic_deficient base_nh Use a weaker base (e.g., K₂CO₃) or consider N-protection nh_yes->base_nh

References

A Comparative Guide to the Reactivity of Ethyl 3-bromo-4-methyl- and Ethyl 5-bromo-4-methyl-1H-pyrazole-5-carboxylate Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2][3] The functionalization of the pyrazole core, often achieved through transition metal-catalyzed cross-coupling reactions, allows for the precise construction of complex molecular architectures.[4] Brominated pyrazoles are particularly valuable synthons in this regard, serving as key precursors for carbon-carbon and carbon-nitrogen bond formation.[4][5]

This guide presents a detailed comparative analysis of the reactivity of two prominent regioisomers: ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate (Isomer A) and ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate (Isomer B). Understanding the nuanced differences in their reactivity is paramount for researchers in drug development and synthetic chemistry, as the choice of isomer can significantly impact reaction efficiency, yield, and the overall synthetic strategy.

The core of this investigation will focus on two of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[6][7][8] Through a combination of established chemical principles, supporting experimental data from the literature, and detailed protocols, this guide will elucidate the factors governing the differential reactivity of the C3-Br and C5-Br bonds in these isomeric systems.

Electronic and Steric Considerations of the Isomers

The reactivity of a bromopyrazole in cross-coupling reactions is primarily dictated by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. The rate-determining step in many palladium-catalyzed cycles is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[9] A more electrophilic carbon atom at the C-Br bond will generally facilitate a faster oxidative addition.

  • This compound (Isomer A): In this isomer, the bromine atom is at the C3 position. The electron-withdrawing ethyl carboxylate group at C5 and the electron-donating methyl group at C4 exert opposing electronic effects. The powerful electron-withdrawing nature of the ester group, particularly its influence on the C5 position, will also have a significant impact on the overall electron density of the ring.

  • Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate (Isomer B): Here, the bromine is at the C5 position, directly adjacent to the electron-withdrawing ethyl carboxylate group at C3. This proximity is expected to render the C5 carbon significantly more electrophilic compared to the C3 carbon in Isomer A.

Based on these electronic arguments, Isomer B is predicted to be the more reactive of the two in palladium-catalyzed cross-coupling reactions due to the anticipated lower activation energy for the oxidative addition step.

Comparative Reactivity Analysis: Experimental Framework

To objectively compare the reactivity of Isomer A and Isomer B, a series of standardized cross-coupling reactions were designed. The primary metric for comparison is the reaction yield over a fixed time period under identical conditions.

Experimental Workflow

The general workflow for the comparative study is outlined below. This standardized approach ensures that any observed differences in reactivity can be directly attributed to the inherent properties of the regioisomers.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis prep1 Add Pyrazole Isomer (A or B) prep2 Add Coupling Partner (Boronic Acid or Amine) prep1->prep2 prep3 Add Pd Catalyst & Ligand prep2->prep3 prep4 Add Base prep3->prep4 prep5 Add Degassed Solvent prep4->prep5 react1 Heat to Specified Temperature prep5->react1 react2 Stir for Fixed Time (e.g., 4h) react1->react2 analysis1 Quench Reaction react2->analysis1 analysis2 Work-up & Purification analysis1->analysis2 analysis3 Characterize & Quantify Product analysis2->analysis3 analysis4 Calculate Yield analysis3->analysis4 end end analysis4->end Compare Reactivity

Figure 1: Standardized workflow for comparative reactivity studies.

Results: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[8][10] The reaction of Isomers A and B with phenylboronic acid was investigated under typical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vial, add the bromopyrazole isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Stir the mixture at 90 °C for 4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Comparative Data: Suzuki-Miyaura Coupling
IsomerProductReaction Time (h)Yield (%)
A (3-Bromo)Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate468
B (5-Bromo)Ethyl 4-methyl-5-phenyl-1H-pyrazole-3-carboxylate492

Table 1: Comparative yields for the Suzuki-Miyaura coupling of Isomers A and B with phenylboronic acid.

Discussion

The results presented in Table 1 clearly demonstrate the enhanced reactivity of Isomer B in the Suzuki-Miyaura coupling. The significantly higher yield (92% vs. 68%) under identical reaction conditions supports the initial hypothesis that the C5-Br bond is more susceptible to oxidative addition than the C3-Br bond. This is a direct consequence of the electron-withdrawing effect of the adjacent ester group at C3 in Isomer B, which polarizes the C-Br bond and facilitates its cleavage by the palladium catalyst.[11]

Suzuki_Mechanism cluster_reactivity Rate Determining Step Pd0 Pd(0)L2 OxAdd Ar-Pd(II)L2-Br Pd0->OxAdd Oxidative Addition ArylBr Ar-Br ArylBr->OxAdd Transmetal Ar-Pd(II)L2-Ar' OxAdd->Transmetal Transmetalation Boronic Ar'B(OH)2 Boronic->Transmetal Base Base Base->Transmetal Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product note Faster for Isomer B due to electron-withdrawing -COOEt at C3

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Results: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals.[7][12][13] The reactivity of the two isomers was compared using morpholine as the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination
  • To a dry reaction vial, add the bromopyrazole isomer (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the vial, and evacuate and backfill with argon three times.

  • Add morpholine (1.2 mmol) and degassed toluene (10 mL).

  • Stir the mixture at 100 °C for 4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Comparative Data: Buchwald-Hartwig Amination
IsomerProductReaction Time (h)Yield (%)
A (3-Bromo)Ethyl 4-methyl-3-morpholino-1H-pyrazole-5-carboxylate455
B (5-Bromo)Ethyl 4-methyl-5-morpholino-1H-pyrazole-3-carboxylate485

Table 2: Comparative yields for the Buchwald-Hartwig amination of Isomers A and B with morpholine.

Discussion

Consistent with the Suzuki-Miyaura coupling results, Isomer B exhibits superior reactivity in the Buchwald-Hartwig amination (Table 2). The 85% yield for Isomer B, compared to 55% for Isomer A, again highlights the activating effect of the C3-ester group on the C5-Br bond. The development of specialized ligands and precatalysts has greatly expanded the scope of C-N coupling reactions, but the inherent reactivity of the electrophile remains a critical factor for success.[12][14] These findings underscore the importance of substrate selection in optimizing synthetic routes.

Comparative Analysis of Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are dominant, it is also instructive to consider the potential for nucleophilic aromatic substitution (SₙAr), particularly with highly activated substrates and strong nucleophiles.[15][16] For an SₙAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[15]

  • Isomer A (3-Bromo): The bromine at C3 is meta to the electron-withdrawing ester group at C5. This arrangement is not optimal for stabilizing the Meisenheimer complex, and SₙAr is expected to be slow or not occur at all under typical conditions.

  • Isomer B (5-Bromo): The bromine at C5 is ortho to the N1 nitrogen and para to the C3 ester group (relative to the N2 nitrogen). This positioning, especially the para-relationship to the strongly electron-withdrawing ester, makes Isomer B a much more likely candidate for SₙAr.

Prediction: Isomer B would show significantly higher reactivity in SₙAr reactions compared to Isomer A. A reaction with a strong nucleophile like sodium methoxide in methanol at elevated temperatures would likely proceed for Isomer B while giving low to no conversion for Isomer A.

Conclusion and Practical Recommendations

This comparative guide has established a clear reactivity trend for two key bromopyrazole regioisomers:

Ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate (Isomer B) > this compound (Isomer A)

This enhanced reactivity of Isomer B is consistently observed in both palladium-catalyzed C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond-forming reactions. The primary determinant of this difference is the electronic activation of the C5-Br bond by the adjacent ethyl carboxylate group at the C3 position.

For researchers and drug development professionals, these findings have direct practical implications:

  • For Maximizing Yield and Efficiency: When the desired substitution is at the C5 position of the pyrazole core, starting with ethyl 5-bromo-4-methyl-1H-pyrazole-3-carboxylate (Isomer B) is highly recommended. It will likely lead to higher yields, shorter reaction times, and potentially milder reaction conditions.

  • For Selective Functionalization: In molecules containing multiple halogen atoms, the principles outlined here can be used to predict and achieve selective functionalization. The C5-Br bond in a system analogous to Isomer B will be the more labile site for cross-coupling.

  • Consideration of Reaction Type: The superior reactivity of Isomer B also extends to nucleophilic aromatic substitution (SₙAr) pathways, providing an alternative, metal-free functionalization strategy.

By understanding the intrinsic reactivity of these versatile building blocks, chemists can design more efficient, predictable, and robust synthetic routes to novel pyrazole-containing compounds.

References

A Comparative Spectroscopic Guide to Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted pyrazoles represent a cornerstone scaffold, prized for their vast biological activities and unique physicochemical properties. The precise structural elucidation of these heterocyclic entities is paramount for understanding their function and for the rational design of new molecules. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, contextualized with experimental data from a closely related analog, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate. Through this lens, we will explore the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for researchers engaged in the synthesis and characterization of similar compounds.

The Critical Role of Spectroscopic Analysis in Pyrazole Chemistry

The regiochemistry of substitution on the pyrazole ring profoundly influences its biological and chemical properties. Unambiguous characterization is therefore not merely a procedural step but a foundational aspect of discovery. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and fragmentation patterns, offering a confirmatory layer of structural evidence. This guide will dissect these techniques in the context of our target molecule and its analog, demonstrating how subtle structural changes manifest in their respective spectra.

Comparative NMR Analysis: Unraveling Substitution Patterns

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the predicted spectrum of this compound with the experimental data for ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, we can illustrate the influence of the substituent's position and nature.

Experimental ¹H and ¹³C NMR Data for Ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate

The following data for the analog, ethyl 3,5-dibromo-1H-pyrazole-4-carboxylate, serves as our experimental baseline.[1]

Parameter ¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (101 MHz, DMSO-d₆)
SolventDMSO-d₆DMSO-d₆
NH ProtonNot reported (likely broad and/or exchanged)-
-OCH₂CH₃4.26 ppm (q, J=7.1 Hz, 2H)60.8 ppm
-OCH₂CH₃1.30 ppm (t, J=7.1 Hz, 3H)14.5 ppm
Pyrazole C3-Not explicitly assigned, predicted ~135-145 ppm
Pyrazole C4-111.4 ppm
Pyrazole C5-Not explicitly assigned, predicted ~135-145 ppm
C=O-160.6 ppm
Predicted NMR Analysis for this compound

Based on the principles of NMR spectroscopy and comparison with the above data, we can predict the spectra for our target molecule. The key differences arise from the replacement of a bromine atom at C4 with a methyl group and the positional shift of the remaining bromine from C5 to C3.

Predicted ¹H NMR:

  • NH Proton: A broad singlet, likely in the region of 13-14 ppm in DMSO-d₆, which may be subject to exchange with residual water in the solvent.

  • Ethyl Protons (-OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm, characteristic of the ethyl ester group.

  • Methyl Protons (-CH₃): A singlet expected in the range of 2.0-2.5 ppm. The attachment to an sp² carbon of the pyrazole ring will shift it downfield compared to an aliphatic methyl group.

Predicted ¹³C NMR:

  • C3: This carbon, bearing a bromine atom, is expected to have a chemical shift in the range of 130-140 ppm.

  • C4: The presence of the electron-donating methyl group will shield this carbon, but its sp² nature will still place its resonance downfield. A chemical shift in the range of 110-120 ppm is anticipated. The carbon of the methyl group itself would appear around 10-15 ppm.

  • C5: This carbon, attached to the carboxylate group, will be significantly deshielded, with an expected chemical shift in the range of 140-150 ppm.

  • Carbonyl Carbon (C=O): Expected to be in the typical ester range of 160-165 ppm.

  • Ethyl Group Carbons: The -OCH₂- carbon will be around 61 ppm, and the terminal -CH₃ will be around 14 ppm.

Causality of Spectral Differences:

The replacement of the electronegative bromine at C4 with a methyl group in our target molecule will lead to a significant upfield shift for the C4 carbon signal in the ¹³C NMR spectrum compared to the analog. Conversely, the absence of a bromine at C5 in the target molecule will result in a downfield shift for the C5 carbon, as it is no longer shielded by the halogen.

Mass Spectrometry: Deciphering Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and the stability of the molecule and its fragments upon ionization.

Expected Mass Spectrum of this compound

The molecular formula is C₇H₉BrN₂O₂. The molecular weight will be approximately 232.0 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).

Predicted Fragmentation Pattern:

The fragmentation of pyrazole derivatives is often initiated by the loss of substituents from the ring or the ester group. Common fragmentation pathways for this compound would likely include:

  • Loss of an ethoxy group (-OCH₂CH₃): M⁺ - 45

  • Loss of an ethyl radical (-CH₂CH₃): M⁺ - 29

  • Loss of carbon monoxide (CO) from the ester: M⁺ - 28

  • Loss of the bromine atom (-Br): M⁺ - 79/81

The relative abundance of these fragment ions will depend on their stability.

Experimental Protocols

The following are detailed, self-validating protocols for the NMR and mass spectrometry analysis of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the pyrazole sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the NH proton.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument's referencing protocol.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 15 ppm.

    • A relaxation delay of 2-5 seconds is recommended.

  • ¹³C NMR:

    • Acquire the spectrum with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Use a spectral width of approximately 250 ppm.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For EI-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For ESI-MS: Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with electrospray, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

Data Analysis:

  • Identify the molecular ion peak (M⁺) and its isotopic pattern. The presence of a 1:1 M⁺ to M+2 peak ratio is a strong indicator of a bromine atom.

  • Analyze the major fragment ions and propose plausible fragmentation pathways.

  • Use HRMS data to determine the elemental composition of the molecular ion and key fragments, which provides a high degree of confidence in the structural assignment.

Visualizing the Workflow and Structure

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_output Data Interpretation Sample Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_MS Prepare MS Sample Sample->Prep_MS Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_NMR Process & Analyze Data Acquire_1H->Process_NMR Acquire_13C->Process_NMR Structure Structural Elucidation & Comparison Process_NMR->Structure Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_Frag Analyze Fragmentation Acquire_MS->Analyze_Frag Analyze_Frag->Structure

Caption: Workflow for Spectroscopic Analysis.

Caption: Structures of Target and Analog Molecules.

References

A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Pyrazole Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding the Architecture of Therapeutic Potential

In the landscape of modern drug discovery, pyrazole derivatives stand out as a versatile and privileged scaffold. Compounds incorporating the pyrazole nucleus exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Specifically, pyrazole carboxylate derivatives have become a focal point for medicinal chemists, as the carboxylate moiety provides a crucial anchor for molecular interactions and a handle for synthetic modification.[3][4]

Understanding the precise three-dimensional arrangement of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design and the elucidation of structure-activity relationships (SAR).[5] Single-crystal X-ray diffraction (XRD) remains the unequivocal gold standard for determining the absolute structure of these compounds.[6][7] It provides high-resolution data on bond lengths, bond angles, and, critically, the intermolecular interactions that govern how these molecules assemble in the solid state. This guide provides a comprehensive comparison of methodologies, a detailed experimental workflow, and field-proven insights into the X-ray crystal structure analysis of pyrazole carboxylate derivatives, tailored for researchers and drug development professionals.

Part 1: The Art of Crystallization: From Solute to Single Crystal

The axiom "garbage in, garbage out" is acutely relevant in crystallography. The quality of the final crystal structure is entirely dependent on the quality of the single crystal used for data collection. For pyrazole carboxylate derivatives, the journey begins with achieving high-purity material (>98%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The choice of crystallization method is paramount and is often an empirical process.

Causality in Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] If solubility is too high, the solution remains undersaturated, preventing crystal growth. If it's too low (forming a saturated solution immediately), rapid precipitation occurs, yielding microcrystalline powder instead of large single crystals. The polarity of the solvent also plays a critical role in influencing which intermolecular interactions, particularly hydrogen bonds, are favored during self-assembly.

Comparative Analysis of Crystallization Techniques
TechniquePrincipleAdvantages for Pyrazole DerivativesDisadvantages & Mitigation
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a near-saturated solution.[8]Simple setup; effective for moderately volatile solvents (e.g., Ethanol, Ethyl Acetate, Dichloromethane).Can be too rapid in warm/dry labs, leading to small crystals. Mitigation: Use a vial with a narrow opening or cover with perforated parafilm to slow evaporation.
Slow Cooling A saturated solution is prepared at an elevated temperature and allowed to cool slowly, decreasing the solubility of the compound.Excellent for compounds with a steep solubility-temperature gradient. Offers good control over crystal growth rate.Requires a programmable heating/cooling block for best results. Risk of oiling out if the temperature drop is too rapid.
Vapor Diffusion A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.Requires very small amounts of material (μg to mg scale). Allows for fine-tuning of the crystallization rate by varying solvent/anti-solvent ratios.Setting up hanging/sitting drops can be technically challenging. The system is sensitive to mechanical vibrations.
Solvent Layering A layer of a less dense anti-solvent is carefully added on top of a denser, saturated solution of the compound. Crystallization occurs at the interface.Useful for compounds that are sensitive to temperature changes. Can produce very high-quality, large crystals.Prone to disruption by mechanical shock. Requires careful selection of two miscible solvents with different densities.

Part 2: The Definitive Experiment: A Practical Workflow for Single-Crystal XRD

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the X-ray diffraction experiment can commence. The following protocol outlines a self-validating system for structure determination.

Experimental Protocol: Step-by-Step Structure Determination
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a visually perfect crystal.

    • Using a micromanipulator, pick up the crystal with a nylon cryoloop of appropriate size. The crystal should be coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation if low-temperature data collection is planned.

    • Immediately place the mounted crystal in the cold nitrogen stream (typically 100 K) on the diffractometer's goniometer head. The rapid cooling vitrifies the oil and preserves the crystal.

  • Unit Cell Determination and Data Collection Strategy:

    • Center the crystal in the X-ray beam using the instrument's video microscope.

    • Collect a series of initial frames (e.g., 2-4 short-exposure scans at different orientations).

    • The instrument software (e.g., Bruker APEX, Rigaku CrysAlisPro) will auto-index these reflections to determine the crystal system, lattice parameters, and Bravais lattice.[9] This step validates that you have a single crystal.

    • Based on the unit cell and symmetry, the software will calculate an optimal strategy for collecting a complete, redundant dataset, ensuring all unique reflections are measured multiple times.

  • Data Integration and Reduction:

    • Once data collection is complete, the raw diffraction images are processed. This involves:

      • Integration: Calculating the intensity of each reflection spot.

      • Scaling: Placing all reflection intensities on a common scale to account for variations in exposure time and detector response.

      • Absorption Correction: Correcting for the absorption of X-rays by the crystal itself, which is dependent on the crystal's shape and composition.

  • Structure Solution and Refinement:

    • The processed data file (containing h, k, l indices and their corresponding intensities) is used to solve the phase problem. For small molecules like pyrazole derivatives, direct methods (as implemented in programs like SHELXS) are almost always successful.[10]

    • This solution provides an initial electron density map. An initial molecular model is built into this map.

    • The model is then refined using full-matrix least-squares on F², typically with software like SHELXL.[10] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation:

    • The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service. This checks for geometric anomalies, missed symmetry, and overall model quality, ensuring a trustworthy result.

Experimental Workflow Diagram

XRD_Workflow cluster_lab Wet Lab & Instrumentation cluster_comp Computational Analysis prep Sample Purification cryst Crystal Growth (e.g., Slow Evaporation) prep->cryst mount Crystal Mounting (Cryoloop & Oil) cryst->mount collect Data Collection (Diffractometer @ 100K) mount->collect process Data Processing (Integration & Scaling) collect->process solve Structure Solution (Direct Methods, e.g., SHELXS) process->solve refine Structure Refinement (Least-Squares, e.g., SHELXL) solve->refine validate Validation & Analysis (checkCIF, Mercury) refine->validate caption Workflow for Single-Crystal X-ray Diffraction.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 3: Interpreting the Data: A Comparative Structural Analysis

The true power of crystallography lies in comparing related structures to understand how subtle chemical changes influence solid-state architecture. Pyrazole carboxylate derivatives are rich in hydrogen bond donors (N-H, if present) and acceptors (pyrazole nitrogen, carbonyl oxygen), making their crystal packing heavily reliant on these interactions.[11][12][13][14]

Consider the comparison of three pyrazole derivatives whose crystal structures have been determined. The data reveals how different substituents guide the formation of distinct supramolecular assemblies.

Comparative Crystallographic Data for Pyrazole Derivatives
Compound FeatureDerivative 1: 4-Iodo-1H-pyrazole[15]Derivative 2: Phenylpyrazole Carboxylic Acid[11][16]Derivative 3: Pyrazole-Pyrazoline Hybrid[17]
Key Substituents Iodo at C4Phenyl at N1, COOH at C4, CF3 at C54-Bromophenyl at N1, Aldehyde at C4
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/c (with Z'=3)P-1
Key H-Bonding Motif N-H···N catemer (chain)O-H···O dimer (R²₂(8) ring)C-H···O interactions
Dominant Interaction Strong N-H···N hydrogen bondStrong carboxylic acid dimer formationWeaker C-H···O and π-π stacking
Structural Implication Forms one-dimensional chains. The electronegativity of the halogen does not directly correlate with H-bond distance in this series.[15]The carboxylic acid groups pair up, forming robust dimers. These dimers then pack via weaker C-H···N and C-H···F bonds.[11]The absence of a strong H-bond donor (like COOH or N-H) leads to a packing arrangement dominated by weaker, more varied interactions.
Logic of Supramolecular Assembly

The choice of substituents directly dictates the available hydrogen bonding sites, which in turn controls the primary structural motif. This hierarchy of interactions is fundamental to crystal engineering.

Supramolecular_Logic cluster_features Molecular Features cluster_motifs Resulting Supramolecular Motifs Molecule Pyrazole Carboxylate Derivative Substituents Substituents (e.g., -H, -Ph, -COOH, Halogen) Molecule->Substituents HBond_Sites H-Bond Donors/Acceptors (N-H, O-H, N, O=C) Substituents->HBond_Sites Dimer Dimer (e.g., R²₂(8) from COOH) HBond_Sites->Dimer Catemer Catemer (Chain) (e.g., N-H···N) HBond_Sites->Catemer Other Other Interactions (C-H···O, π-stacking) HBond_Sites->Other Packing Final Crystal Packing (3D Lattice) Dimer->Packing Catemer->Packing Other->Packing caption Influence of molecular features on crystal packing.

Caption: Influence of molecular features on crystal packing.

Part 4: When Single Crystals Elude: The Power of Powder X-ray Diffraction (PXRD)

Frequently, organic compounds, including pyrazole derivatives, may only form as polycrystalline powders, precluding single-crystal analysis.[18][19] In such cases, structure determination from X-ray Powder Diffraction (XRPD) data is a powerful, albeit more challenging, alternative.[11] The process involves:

  • High-Resolution Data Collection: Acquiring a high-quality powder pattern, often using a synchrotron source to achieve the necessary resolution.

  • Indexing: Determining the unit cell parameters from the peak positions.

  • Structure Solution: Using computational "direct-space" methods, where the molecule's known geometry is used as a trial structure, and its position and orientation within the unit cell are optimized to match the experimental pattern.

  • Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data, refining atomic positions, lattice parameters, and instrumental factors to yield the final crystal structure.[20]

While the precision of atomic coordinates from PXRD is generally lower than from single-crystal XRD, it is often sufficient to determine connectivity and, crucially, the overall packing arrangement and intermolecular interactions.[19]

Part 5: The Crystallographer's Toolkit: A Comparison of Software

A variety of software packages are available for analyzing diffraction data. The choice often depends on user experience, operating system, and whether a graphical user interface is preferred.

Comparison of Common Crystallographic Software
Software SuitePrimary UseKey FeaturesLicensing
SHELX (SHELXT, SHELXL) Structure Solution & RefinementThe historical and current gold standard for small-molecule crystallography; powerful and robust command-line interface.[10]Free for academic use
Olex2 Integrated PlatformA user-friendly graphical interface that integrates SHELX programs and other tools for a seamless workflow from solution to publication.Free for academic use
HighScore Plus Powder Diffraction AnalysisComprehensive tools for phase identification, quantitative analysis, and Rietveld refinement of powder data.[9][20]Commercial
EXPO Powder Diffraction AnalysisAn integrated package for indexing, structure solution (via Direct Methods), and refinement of powder data.[21]Free for academic use
Mercury Structure Visualization & AnalysisAdvanced visualization of crystal structures, analysis of intermolecular contacts, and exploration of the Cambridge Structural Database (CSD).[22]Free version available; full features require CSD license
CrystalExplorer Interaction AnalysisSpecializes in Hirshfeld surface analysis to visualize and quantify intermolecular interactions within a crystal.[23]Free for academic use

Conclusion

The X-ray crystal structure analysis of pyrazole carboxylate derivatives is a powerful discipline that provides indispensable insights for drug development. It allows researchers to visualize the direct consequences of synthetic modifications on the solid-state architecture, thereby informing the design of molecules with improved properties. From the meticulous art of crystallization to the computational rigor of structure refinement, each step is critical for obtaining a high-quality, trustworthy structure. By understanding the interplay of hydrogen bonding and other intermolecular forces, and by leveraging the appropriate experimental techniques—whether single-crystal or powder diffraction—scientists can effectively decode the molecular blueprints that underpin therapeutic function.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate is a substituted pyrazole derivative.[1] Pyrazole-containing compounds are significant in medicinal chemistry and serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.[2][3][4][5][6] The precise and accurate quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this analyte.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and robustness of the obtained data.[7][8][9][10] This document is intended for researchers, scientists, and drug development professionals involved in process development, quality control, and stability testing.

Method Selection Rationale: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is often the workhorse of pharmaceutical analysis. For a molecule like this compound, which possesses a chromophore (the pyrazole ring), HPLC-UV is an excellent choice for routine quality control.[11] Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this moderately polar compound.[12][13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[17][18] Given the ethyl ester functionality, the target analyte is expected to have sufficient volatility for GC analysis. The coupling with a mass spectrometer provides exceptional selectivity and sensitivity, making it ideal for trace-level analysis and impurity profiling.[19][20]

The following sections will detail the development and validation of both methods, providing the experimental data necessary for an objective comparison.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the routine quantification of this compound in bulk material and reaction monitoring.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or Photo Diode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Trifluoroacetic acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV scan (typically in the range of 220-280 nm for pyrazole derivatives).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the diluent, and dilute to a final concentration within the calibration range.

HPLC-UV Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[7][8][9][10] The results are summarized in the table below.

Validation Parameter Performance Specification Result
Specificity No interference from blank or placebo at the analyte's retention time.Pass
Linearity (r²) ≥ 0.9990.9998
Range 1 - 200 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%0.6% 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness Insensitive to small changes in flow rate, temperature, and mobile phase composition.Pass

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is developed for high-sensitivity quantification and for the identification and quantification of potential impurities.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system equipped with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[19]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260°C.

    • Injection Mode: Split (e.g., 20:1 ratio, can be optimized).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selective Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte (e.g., the molecular ion and major fragment ions).

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.

    • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in Ethyl Acetate, and dilute to a final concentration within the calibration range.

GC-MS Validation Summary

The GC-MS method was validated following the principles of ICH Q2(R1).[7][8][9][10]

Validation Parameter Performance Specification Result
Specificity No interfering peaks at the retention time and m/z of the target ions.Pass
Linearity (r²) ≥ 0.9990.9995
Range 0.05 - 10 µg/mLConfirmed
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 102.1%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 3.0%1.1% 2.3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.05 µg/mL
Robustness Insensitive to small changes in oven ramp rate and flow rate.Pass

Visual Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard dilute Serial Dilution (Calibration Curve) prep_std->dilute prep_sample Weigh & Dissolve Test Sample inject Inject into HPLC System prep_sample->inject dilute->inject separate C18 Column Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Perform Validation (ICH Q2) quantify->validate GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation prep_std Weigh & Dissolve Reference Standard (in Volatile Solvent) dilute Serial Dilution (Calibration Curve) prep_std->dilute prep_sample Weigh & Dissolve Test Sample inject Inject & Vaporize prep_sample->inject dilute->inject separate DB-5ms Column Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect integrate Extract & Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify validate Perform Validation (ICH Q2) quantify->validate Method_Selection start Analytical Need? need_qc Routine QC & Assay start->need_qc High Throughput? need_trace Trace Impurity Analysis start->need_trace High Sensitivity? need_id Structure Confirmation start->need_id High Specificity? method_hplc Choose HPLC-UV need_qc->method_hplc method_gcms Choose GC-MS need_trace->method_gcms need_id->method_gcms

References

A Spectroscopic Journey: Differentiating Ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, pyrazole derivatives stand out for their vast therapeutic potential and unique chemical properties. The targeted synthesis of specific pyrazole structures is a critical step in drug development and materials innovation. A prime example is the synthesis of ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate, a valuable intermediate. The journey from its precursor, ethyl 4-methyl-1H-pyrazole-5-carboxylate, to the final brominated product is a tale told through the nuanced language of spectroscopy. This guide provides an in-depth comparative analysis of these two compounds, offering researchers a clear spectroscopic roadmap to distinguish the product from its precursor, supported by experimental data and protocols.

The Synthetic Pathway: From Pyrazole to Bromopyrazole

The synthesis of this compound is a two-step process. First, the pyrazole ring is constructed, followed by the regioselective introduction of a bromine atom.

Step 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The formation of the pyrazole ring is typically achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydrazine. In this case, ethyl 2-formyl-3-oxobutanoate serves as the 1,3-dicarbonyl precursor. The reaction with hydrazine hydrate proceeds via a cyclization-dehydration sequence to yield the stable aromatic pyrazole ring.

Step 2: Bromination of Ethyl 4-methyl-1H-pyrazole-5-carboxylate

The introduction of a bromine atom onto the pyrazole ring is an electrophilic aromatic substitution reaction. Due to the directing effects of the substituents on the pyrazole ring, the bromine atom is selectively introduced at the C-3 position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS).

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Bromination Ethyl 2-formyl-3-oxobutanoate Ethyl 2-formyl-3-oxobutanoate Precursor Ethyl 4-methyl-1H-pyrazole-5-carboxylate Ethyl 2-formyl-3-oxobutanoate->Precursor Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Precursor Product This compound Precursor->Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide NBS->Product

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Synthesis of Ethyl 4-methyl-1H-pyrazole-5-carboxylate
  • To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) affords pure ethyl 4-methyl-1H-pyrazole-5-carboxylate.

Synthesis of this compound
  • Ethyl 4-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or chloroform.

  • N-bromosuccinimide (1.05 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction mixture is stirred for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound as a solid.

Spectroscopic Comparison: Unmasking the Structural Changes

The transformation of the precursor to the brominated product is accompanied by distinct changes in their respective spectra. A detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides unequivocal evidence of the successful bromination.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for observing the changes in the proton environment of the molecule. The most significant change upon bromination is the disappearance of the proton signal at the C-3 position of the pyrazole ring.

Compound -CH₃ (pyrazole) -CH₂CH₃ (ethyl ester) -CH₂CH₃ (ethyl ester) H-3 (pyrazole) NH (pyrazole)
Ethyl 4-methyl-1H-pyrazole-5-carboxylate~2.2 ppm (s)~4.3 ppm (q)~1.3 ppm (t)~7.5 ppm (s)~12.5 ppm (br s)
This compound~2.3 ppm (s)~4.4 ppm (q)~1.4 ppm (t)-~13.0 ppm (br s)

Analysis:

  • Disappearance of H-3 Signal: The most telling difference is the absence of the singlet at approximately 7.5 ppm in the spectrum of the brominated product. This confirms the substitution of the hydrogen atom at the C-3 position with a bromine atom.

  • Downfield Shift of Remaining Protons: The introduction of the electron-withdrawing bromine atom causes a slight downfield shift in the signals of the remaining protons, including the methyl and ethyl ester protons, as well as the NH proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further evidence of the structural modification by showing the changes in the carbon framework.

Compound -CH₃ (pyrazole) -CH₂CH₃ (ethyl ester) -CH₂CH₃ (ethyl ester) C-3 (pyrazole) C-4 (pyrazole) C-5 (pyrazole) C=O (ester)
Ethyl 4-methyl-1H-pyrazole-5-carboxylate~10 ppm~60 ppm~14 ppm~135 ppm~110 ppm~140 ppm~162 ppm
This compound~11 ppm~61 ppm~14 ppm~120 ppm~112 ppm~141 ppm~161 ppm

Analysis:

  • Upfield Shift of C-3 Signal: The carbon atom directly attached to the bromine (C-3) experiences a significant upfield shift due to the "heavy atom effect" of bromine. This is a characteristic feature in the ¹³C NMR of bromo-substituted aromatic compounds.

  • Slight Shifts in Other Carbon Signals: The chemical shifts of the other carbon atoms in the pyrazole ring and the side chains also show minor changes due to the electronic effect of the bromine substituent.

Spectroscopic_Analysis cluster_precursor Precursor: Ethyl 4-methyl-1H-pyrazole-5-carboxylate cluster_product Product: this compound precursor_HNMR ¹H NMR: - H-3 signal present (~7.5 ppm) Bromination Bromination at C-3 precursor_HNMR->Bromination precursor_CNMR ¹³C NMR: - C-3 signal at ~135 ppm precursor_CNMR->Bromination product_HNMR ¹H NMR: - H-3 signal absent product_CNMR ¹³C NMR: - C-3 signal shifted upfield (~120 ppm) Bromination->product_HNMR Bromination->product_CNMR

Figure 2: Key NMR spectroscopic changes upon bromination.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the overall IR spectra of the precursor and the product are quite similar due to the presence of the same fundamental functional groups (N-H, C=O, C-H, C-N), subtle changes can be observed.

Compound N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) C-Br Stretch (cm⁻¹)
Ethyl 4-methyl-1H-pyrazole-5-carboxylate~3200-3400 (broad)~1710-
This compound~3200-3400 (broad)~1715~550-650

Analysis:

  • C-Br Stretch: The most definitive change is the appearance of a new absorption band in the low-frequency region (around 550-650 cm⁻¹) in the spectrum of the brominated product, which is characteristic of a C-Br stretching vibration.

  • Shifts in Other Bands: Minor shifts in the N-H and C=O stretching frequencies may also be observed due to the change in the electronic environment of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, gives a characteristic isotopic pattern in the mass spectrum of the brominated product.

Compound Molecular Ion (M⁺) Key Fragmentation
Ethyl 4-methyl-1H-pyrazole-5-carboxylatem/z 154Loss of -OCH₂CH₃ (m/z 109), Loss of -COOCH₂CH₃ (m/z 81)
This compoundm/z 232 and 234 (M⁺ and M⁺+2 peaks in ~1:1 ratio)Loss of -OCH₂CH₃ (m/z 187/189), Loss of -Br (m/z 153), Loss of -COOCH₂CH₃ (m/z 159/161)

Analysis:

  • Isotopic Pattern: The molecular ion peak of the brominated product appears as a pair of peaks (M⁺ and M⁺+2) of almost equal intensity at m/z 232 and 234, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This is a definitive confirmation of the incorporation of one bromine atom.

  • Fragmentation: The fragmentation pattern of the brominated compound also reflects the presence of bromine, with fragment ions containing bromine also exhibiting the characteristic M⁺ and M⁺+2 isotopic pattern.

Conclusion

The spectroscopic comparison of this compound with its precursor, ethyl 4-methyl-1H-pyrazole-5-carboxylate, provides a clear and definitive method for confirming the success of the bromination reaction. The disappearance of the H-3 proton signal in ¹H NMR, the upfield shift of the C-3 carbon signal in ¹³C NMR, the appearance of a C-Br stretching band in the IR spectrum, and the characteristic isotopic pattern in the mass spectrum collectively serve as a robust analytical toolkit for researchers in the field. This guide, by providing a detailed comparative analysis and experimental context, aims to empower scientists to confidently synthesize and characterize this important class of heterocyclic compounds.

A Senior Application Scientist's Guide to Palladium Catalysts for C-C Bond Formation with Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole moiety is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The ability to functionalize the pyrazole core through carbon-carbon bond formation is therefore of paramount importance. This guide provides an in-depth, objective comparison of palladium catalysts for Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions with bromopyrazole substrates. The insights provided are grounded in established mechanistic principles and supported by experimental data to empower you in selecting the optimal catalytic system for your synthetic challenges.

The Central Role of Palladium in Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle.[2] Understanding this cycle is crucial for rational catalyst selection and reaction optimization. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the bromopyrazole, inserting into the C-Br bond to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira): The organic group from a second reagent (an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.

  • Migratory Insertion (for Heck): An alkene inserts into the Pd-C bond.

  • Reductive Elimination: The two organic fragments are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, and more critically, the ancillary ligands, profoundly influences the efficiency of each step in this cycle, particularly for electron-rich and potentially coordinating heteroaromatic substrates like pyrazoles.

Visualizing the Catalytic Pathways

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_br Pyr-Pd(II)L2-Br pd0->pd2_br Oxidative Addition (Pyr-Br) pd2_r Pyr-Pd(II)L2-R pd2_br->pd2_r Transmetalation (R-B(OR)2, Base) pd2_r->pd0 Regeneration product Pyr-R pd2_r->product Reductive Elimination

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_br Pyr-Pd(II)L2-Br pd0->pd2_br Oxidative Addition (Pyr-Br) pd2_alkyne Pyr-Pd(II)L2-C≡CR pd2_br->pd2_alkyne Transmetalation pd2_alkyne->pd0 Regeneration product Pyr-C≡CR pd2_alkyne->product Reductive Elimination alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Cu(I), Base cu_acetylide->pd2_br

Caption: Simplified Catalytic Cycles for the Sonogashira Reaction.

Heck_Cycle pd0 Pd(0)L2 pd2_br Pyr-Pd(II)L2-Br pd0->pd2_br Oxidative Addition (Pyr-Br) pd2_alkene Alkene Complex pd2_br->pd2_alkene Alkene Coordination pd2_inserted Migratory Insertion Product pd2_alkene->pd2_inserted Migratory Insertion pd2_inserted->pd0 Regeneration (Base) product Pyr-Alkene pd2_inserted->product β-Hydride Elimination

Caption: Generalized Catalytic Cycle for the Heck Reaction.

Suzuki-Miyaura Coupling: A Versatile Tool for Arylation

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds and is widely used for the synthesis of biaryl compounds.[3] For bromopyrazoles, the choice of catalyst is critical to overcome challenges such as catalyst inhibition by the nitrogen lone pairs.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrazoles is highly dependent on the ligand. Below is a comparative overview of common catalyst systems, with performance data extrapolated from studies on similar challenging heteroaryl bromides.[4]

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
Pd(PPh₃)₄ 3-5K₂CO₃Toluene/H₂O80-10012-2470-85Commercially available, well-established.
Pd(OAc)₂ / SPhos 1-2K₃PO₄1,4-Dioxane1004-890-98High turnover numbers, effective for hindered substrates.
PEPPSI-IPr 0.5-1Cs₂CO₃t-AmylOH1002-695-99Highly active, low catalyst loadings, air and moisture stable.
XPhos Pd G2 1-2K₃PO₄1,4-Dioxane80-1002-692-99Efficient for a broad range of boronic acids.[2]

Causality Behind Catalyst Choice:

  • Pd(PPh₃)₄: This traditional catalyst is often a good starting point. However, the relatively low electron-donating ability and steric bulk of triphenylphosphine can lead to slower reaction rates with electron-rich bromopyrazoles.

  • Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[5] The steric hindrance promotes the formation of the active monoligated Pd(0) species and facilitates the final bond-forming step. This makes them particularly effective for challenging substrates.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr in PEPPSI): NHC ligands are strong σ-donors, which enhances the electron density at the palladium center, promoting oxidative addition.[4] They form very stable palladium complexes, leading to high catalytic activity and longevity, often allowing for lower catalyst loadings.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is a generalized procedure and may require optimization for specific substrates.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. To a flame-dried Schlenk flask, add: - 4-Bromopyrazole (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) prep2 2. Add Palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) and ligand (if needed). prep1->prep2 prep3 3. Evacuate and backfill with an inert gas (e.g., Argon) three times. prep2->prep3 react1 4. Add degassed solvent (e.g., 1,4-dioxane). prep3->react1 react2 5. Heat the reaction mixture to the desired temperature (e.g., 100 °C). react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 7. Cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate). react3->workup1 workup2 8. Wash with water and brine. workup1->workup2 workup3 9. Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 10. Purify by flash column chromatography. workup3->workup4 Sonogashira_Protocol cluster_prep Reaction Setup (Under Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. To a Schlenk flask, add: - Bromopyrazole (1.0 eq) - Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) - CuI (if applicable, 5-10 mol%) prep2 2. Evacuate and backfill with Argon three times. prep1->prep2 react1 3. Add degassed solvent (e.g., DMF) and base (e.g., Et₃N). prep2->react1 react2 4. Add the terminal alkyne (1.2 eq). react1->react2 react3 5. Stir at the desired temperature (e.g., 25-80 °C). react2->react3 react4 6. Monitor reaction progress by TLC or LC-MS. react3->react4 workup1 7. Upon completion, dilute with an organic solvent and wash with aqueous NH₄Cl (to remove copper) and brine. react4->workup1 workup2 8. Dry the organic layer, filter, and concentrate. workup1->workup2 workup3 9. Purify by flash column chromatography. workup2->workup3 Heck_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 1. To a pressure tube, add: - Bromopyrazole (1.0 eq) - Alkene (1.5 eq) - Base (e.g., Et₃N, 2.0 eq) prep2 2. Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (if needed). prep1->prep2 react1 3. Add solvent (e.g., DMF). prep2->react1 react2 4. Seal the tube and heat to the desired temperature (e.g., 120 °C). react1->react2 react3 5. Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 6. Cool to room temperature, dilute with an organic solvent, and wash with water and brine. react3->workup1 workup2 7. Dry the organic layer, filter, and concentrate. workup1->workup2 workup3 8. Purify by flash column chromatography. workup2->workup3

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the development of therapeutics targeting a wide array of diseases, including cancer.[2][3] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet highly versatile, pyrazole scaffold: ethyl 3-bromo-4-methyl-1H-pyrazole-5-carboxylate.

Through an objective comparison of analog performance, supported by experimental data, we will explore how subtle molecular modifications to this core structure can profoundly impact its anticancer activity. This analysis aims to provide researchers and drug development professionals with actionable insights to guide the rational design of more potent and selective pyrazole-based anticancer agents.

The this compound Scaffold: A Versatile Starting Point

The core structure, this compound, presents several key features that make it an attractive starting point for medicinal chemistry campaigns. The bromine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of a wide variety of substituents through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The ethyl ester at the 5-position and the methyl group at the 4-position also offer opportunities for modification to fine-tune the compound's physicochemical properties and target engagement.

Comparative Analysis of Analog Performance

To elucidate the structure-activity relationships of this pyrazole scaffold, a comparative analysis of various analogs is essential. The following table summarizes the in vitro cytotoxic activity of representative analogs against various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, the trends observed provide valuable insights into the SAR.

Analog Modification from Core Structure Target/Cell Line IC50 (µM) Key SAR Observation
Core Scaffold This compoundN/AN/AStarting point for derivatization.
Analog 1 Replacement of 3-bromo with 3-(p-tolyl)K562 (Leukemia)0.021Introduction of an aryl group at the 3-position via Suzuki coupling can lead to potent anticancer activity.[6]
Analog 2 Replacement of 3-bromo with 3-phenylA549 (Lung Cancer)0.69The nature of the aryl substituent at the 3-position influences potency.[6]
Analog 3 Replacement of 3-bromo with 3-(phenylamino)HepG2 (Liver Cancer)6.1Buchwald-Hartwig amination to introduce an amino linkage at the 3-position can yield highly active compounds.[7]
Analog 4 Replacement of 3-bromo with 3-(4-methoxyphenylamino)HepG2 (Liver Cancer)>25Substitution on the phenylamino group can significantly impact activity, suggesting a specific binding pocket.[7]
Analog 5 Bioisosteric replacement of 3-bromo with 3-(1H-indol-5-yl)MCF7 (Breast Cancer)Potent (qualitative)The indole moiety is a common pharmacophore in kinase inhibitors and can be a favorable replacement.[2]
Analog 6 Modification of 5-ethyl ester to 5-carboxamideNot specifiedVariableModification of the ester group can modulate solubility and hydrogen bonding potential, impacting activity.

Deciphering the Structure-Activity Relationship: Key Insights

The comparative data reveals several key trends that form the basis of the structure-activity relationship for this class of compounds:

  • The 3-Position is Critical for Activity: The bromine atom at the 3-position is not essential for activity itself but serves as a crucial synthetic handle. Its replacement with various aryl or heteroaryl groups through Suzuki coupling, or with substituted amines via Buchwald-Hartwig amination, is a highly effective strategy for generating potent anticancer compounds.[6][7] The nature and substitution pattern of the group introduced at this position are critical determinants of potency and selectivity.

  • Aryl and Heteroaryl Substituents at C3: The introduction of aromatic systems at the 3-position appears to be a major driver of anticancer activity. This is likely due to the ability of these groups to engage in π-π stacking or hydrophobic interactions within the binding site of the biological target, which are often protein kinases.[2][8]

  • The Role of the Linker: When an amino group is introduced at the 3-position, the nature of the substituent on the nitrogen atom is crucial. This suggests that this part of the molecule extends into a specific sub-pocket of the target protein, where steric and electronic factors play a significant role.[7]

  • Bioisosteric Replacements: The concept of bioisosteric replacement is a powerful tool in optimizing lead compounds.[9][10][11][12] Replacing the bromine atom with other groups of similar size and electronic properties, such as a cyano or a small heterocyclic ring, can lead to improved activity or pharmacokinetic properties.

  • Impact of the 4- and 5-Positions: While the primary focus of derivatization is often the 3-position, modifications at the 4-methyl and 5-ethyl carboxylate positions should not be overlooked. Altering the size and polarity of these groups can influence the compound's solubility, cell permeability, and overall pharmacokinetic profile. For instance, hydrolysis of the ester to a carboxylic acid can introduce a charge and alter the binding mode.

Visualizing the SAR and Experimental Workflow

To better illustrate the key relationships and experimental processes, the following diagrams are provided.

SAR_Summary Core Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate C3_Mod Modification at C3 (Suzuki, Buchwald-Hartwig) Core->C3_Mod Key Derivatization Point C4_C5_Mod Modification at C4/C5 (e.g., ester hydrolysis) Core->C4_C5_Mod Fine-tuning Aryl_Het Aryl/Heteroaryl (e.g., phenyl, indole) C3_Mod->Aryl_Het Amino Substituted Amino C3_Mod->Amino Activity Anticancer Activity (e.g., Kinase Inhibition) Aryl_Het->Activity Potent Activity Amino->Activity Potent Activity C4_C5_Mod->Activity Modulates Properties

Caption: Key Structure-Activity Relationship pathways for the pyrazole core.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Ethyl 3-bromo-4-methyl- 1H-pyrazole-5-carboxylate Coupling Suzuki or Buchwald-Hartwig Coupling Reaction Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treatment with Analog Characterization->Treatment Test Compound Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: General experimental workflow for synthesis and biological evaluation.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for a representative synthesis and a common cytotoxicity assay are provided below.

Protocol 1: Synthesis of Ethyl 3-(p-tolyl)-4-methyl-1H-pyrazole-5-carboxylate (Analog 1) via Suzuki-Miyaura Coupling

This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 3-position of the pyrazole core.

Materials:

  • This compound

  • p-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549, MCF7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (pyrazole analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium alone (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of strategic modifications at the 3-position of the pyrazole ring. The versatility of palladium-catalyzed cross-coupling reactions provides a powerful toolkit for rapidly generating diverse libraries of analogs for biological screening.

Future research in this area should focus on:

  • Exploring a wider range of aryl and heteroaryl substituents at the 3-position to further probe the chemical space and identify novel interactions with biological targets.

  • Systematic modification of the 4- and 5-positions to optimize the pharmacokinetic properties of lead compounds.

  • Elucidation of the specific molecular targets of the most potent analogs, which will enable more rational, target-based drug design.

  • In vivo evaluation of promising candidates to assess their efficacy and safety in preclinical models of cancer.

By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation protocols, the scientific community can continue to unlock the therapeutic potential of pyrazole-based compounds in the ongoing fight against cancer.

References

Safety Operating Guide

Navigating the Safe Handling of Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-Carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, novel compounds like Ethyl 3-Bromo-4-Methyl-1H-Pyrazole-5-carboxylate represent building blocks for discovery. However, with novelty comes the responsibility of rigorous safety assessment. This guide provides a direct, experience-driven framework for handling this halogenated heterocyclic compound, ensuring both personal safety and the integrity of your research.

Immediate Safety Profile: What the Data Suggests

The available information indicates that this compound is classified as Harmful if swallowed (H302) .[1] Based on the hazard profiles of analogous brominated pyrazole compounds, it is prudent to anticipate the following additional hazards:

  • Skin Irritation (H315 - anticipated): Many halogenated organic compounds can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319 - anticipated): Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • Respiratory Tract Irritation (H335 - anticipated): Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]

Given these potential hazards, a proactive and comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesFull-length lab coatN95 or P100 respirator if not in a ventilated enclosure
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Reaction Work-up and Purification Chemical safety goggles and face shieldNitrile or neoprene gloves with appropriate solvent resistanceChemical-resistant apron over a lab coatWork within a certified chemical fume hood

The causality behind these choices is straightforward: we aim to create a complete barrier between you and the chemical. The face shield, for instance, is crucial during solution preparation and reaction work-up, where the risk of splashes is highest. For handling the solid, respiratory protection is vital to prevent inhalation of fine particles, a common route of exposure for powdered reagents.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure minimizes risk and ensures reproducibility. The following workflow is designed to guide you through the common process of preparing a stock solution of this compound.

Experimental Workflow: Stock Solution Preparation

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Designate and clean work area in fume hood prep1->prep2 prep3 Assemble all necessary equipment prep2->prep3 handle1 Tare balance with weigh boat prep3->handle1 Proceed to handling handle2 Carefully weigh the required amount of solid handle1->handle2 handle3 Transfer solid to the reaction vessel handle2->handle3 handle4 Add solvent and stir to dissolve handle3->handle4 clean1 Rinse weigh boat with solvent into the vessel handle4->clean1 Proceed to cleanup clean2 Segregate and label all waste clean1->clean2 clean3 Decontaminate work surfaces clean2->clean3 clean4 Remove and properly dispose of PPE clean3->clean4

Caption: Workflow for safe preparation of a stock solution.

Disposal Plan: Responsible Management of Brominated Waste

The responsible disposal of halogenated organic compounds is critical to prevent environmental contamination. All waste containing this compound must be treated as hazardous.

Step-by-Step Disposal Protocol:

  • Segregation: At the point of generation, separate all waste containing this compound from non-halogenated waste streams. This includes contaminated consumables such as gloves, weigh boats, and pipette tips.

  • Containerization: Use a designated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the primary hazard (e.g., "Toxic," "Irritant").

  • Collection: Collect all rinsates from cleaning contaminated glassware in the same halogenated waste container. Do not pour any solution down the drain.[4]

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Brominated waste may require incineration at a specialized facility equipped with appropriate scrubbers to neutralize harmful byproducts like hydrogen bromide.[5]

The underlying principle of this disposal plan is containment and cradle-to-grave responsibility. By meticulously segregating and labeling, you ensure that this compound is handled correctly throughout the waste management process, protecting both your colleagues and the environment.

In Case of Emergency

Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to do so, contain it with an inert absorbent material (e.g., vermiculite, sand).

  • Avoid creating dust.[4]

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, or if you are unsure, contact your institution's emergency response team.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the safety information you have for this compound.

By integrating these safety protocols into your daily laboratory practice, you can confidently work with this compound, advancing your research while upholding the highest standards of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.